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4-Cyclopropoxy-3-methoxybenzaldehyde Documentation Hub

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  • Product: 4-Cyclopropoxy-3-methoxybenzaldehyde

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Cyclopropoxy-3-methoxybenzaldehyde: Structural Logic, Synthesis, and Applications

Executive Summary & Chemical Identity 4-Cyclopropoxy-3-methoxybenzaldehyde (CAS: 1204415-66-6) is an advanced, highly specialized building block utilized extensively in medicinal chemistry and rational drug design[1]. Fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Cyclopropoxy-3-methoxybenzaldehyde (CAS: 1204415-66-6) is an advanced, highly specialized building block utilized extensively in medicinal chemistry and rational drug design[1]. Featuring a benzaldehyde core substituted with a methoxy group at the meta position and a cyclopropoxy group at the para position, this compound serves as a critical intermediate for synthesizing biologically active molecules, particularly those targeting phosphodiesterase-4 (PDE4)[1].

Table 1: Physicochemical Properties & Significance
PropertyValueCausality / Significance
CAS Number 1204415-66-6Unique identifier for procurement and literature tracking[1].
Molecular Formula C11H12O3Defines the exact atomic composition.
Molecular Weight 192.21 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Physical State Solid / Viscous OilDictates handling and storage protocols (typically 2-8°C under inert gas)[1].
Reactivity Handle Aldehyde (-CHO)Enables facile Knoevenagel condensations, reductive aminations, and oxidations[2].

Structural Significance in Medicinal Chemistry

The 3-methoxy-4-alkoxybenzaldehyde motif is a "privileged scaffold" in pharmacology. It is the foundational pharmacophore for several approved and investigational PDE4 inhibitors.

Expert Insight on Causality: Why utilize a cyclopropoxy group instead of a standard ethoxy or cyclopentyl ether?

  • Conformational Rigidity: The cyclopropyl ring is highly strained and rigid. Unlike linear alkyl chains that suffer from high entropic penalties upon binding to a target protein, the cyclopropyl group is pre-organized, increasing binding affinity to the hydrophobic pockets of target enzymes[2].

  • Metabolic Stability: The

    
     carbons in a cyclopropyl ring possess higher 
    
    
    
    -character than standard alkanes, making the C-H bonds stronger and more resistant to cytochrome P450-mediated oxidative metabolism.
  • Lipophilicity Tuning: The cyclopropoxy group provides an optimal balance of lipophilicity (LogP), enhancing cellular permeability without causing excessive non-specific protein binding.

PharmacophoreLogic Core 4-Cyclopropoxy-3- methoxybenzaldehyde Aldehyde C1: Aldehyde Group (Electrophilic Handle) Core->Aldehyde provides Methoxy C3: Methoxy Group (H-Bond Acceptor) Core->Methoxy provides Cyclopropoxy C4: Cyclopropoxy Group (Hydrophobic/Rigid) Core->Cyclopropoxy provides Downstream Downstream Synthesis (Amines, Acids) Aldehyde->Downstream enables PDE4 PDE4 Binding Pocket (Target Interaction) Methoxy->PDE4 anchors to Cyclopropoxy->PDE4 fits into

Logical mapping of structural motifs to medicinal chemistry applications.

Advanced Synthetic Methodologies

Synthesizing aryl cyclopropyl ethers is notoriously challenging. Traditional


 alkylation of phenols (e.g., vanillin) using cyclopropyl halides fails because the 

transition state requires a 120° bond angle, which is energetically prohibitive for the highly strained 60° angles of the cyclopropyl ring.

To bypass this, modern synthesis relies on transition-metal-catalyzed cross-coupling. The most robust and scalable method is the Copper-Catalyzed Chan-Lam Cyclopropylation [3].

SyntheticWorkflow Start Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Reaction Oxidative Cross-Coupling (O2 atm, Base, Solvent, 70°C) Start->Reaction Reagents Reagents: Potassium cyclopropyltrifluoroborate Cu(OAc)2, 1,10-phenanthroline Reagents->Reaction Catalytic System Workup Aqueous Workup (EtOAc Extraction, Brine Wash) Reaction->Workup Quench & Separate Purification Silica Gel Chromatography (Hexane/EtOAc gradient) Workup->Purification Crude Extract Product 4-Cyclopropoxy-3-methoxybenzaldehyde (>95% Purity) Purification->Product Isolate

Step-by-step synthetic workflow utilizing Copper-catalyzed Chan-Lam coupling.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In an oven-dried round-bottom flask, combine vanillin (1.0 equiv), potassium cyclopropyltrifluoroborate (3.0 equiv),

    
     (0.25 equiv), 1,10-phenanthroline (0.25 equiv), and 
    
    
    
    (2.0 equiv)[3]. Causality: 1,10-phenanthroline acts as a bidentate ligand to stabilize the active Cu(II)/Cu(III) intermediates, preventing catalyst aggregation and precipitation.
    
    
    neutralizes the reaction and facilitates the transmetalation step[3].
  • Solvent Addition: Add a solvent mixture of Toluene/H₂O (3:1, v/v)[3]. Causality: The biphasic system ensures the solubility of both the organic substrate (vanillin) and the inorganic boron salt, maximizing the interfacial reaction rate.

  • Oxidative Atmosphere: Equip the flask with an

    
     balloon (1 atm). Stir vigorously at 70°C for 12-16 hours[3].
    Causality:
    
    
    
    acts as the terminal oxidant to regenerate the active Cu(II) species from Cu(0) or Cu(I) formed during the reductive elimination step of the catalytic cycle[3].
  • Validation Check (In-Process): Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the vanillin spot (which stains strongly with KMnO₄) and the appearance of a higher

    
     spot indicates reaction completion.
    Causality: Self-validation prevents premature workup, ensuring maximum conversion and yield.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl, followed by brine. Causality: The acidic wash removes the copper catalyst and nitrogenous ligands, preventing streaking during chromatography.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography to yield 4-cyclopropoxy-3-methoxybenzaldehyde.
    

Analytical Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated against expected spectral parameters to confirm successful O-alkylation.

Table 2: Expected Analytical Signatures
Analytical TechniqueKey Signals / SignaturesDiagnostic Causality
¹H NMR (CDCl₃) ~9.8 ppm (s, 1H)Confirms the intact aldehyde group.
¹H NMR (CDCl₃) ~7.4 - 6.9 ppm (m, 3H)Confirms the 1,3,4-trisubstituted aromatic ring.
¹H NMR (CDCl₃) ~3.9 ppm (s, 3H)Confirms the presence of the methoxy group.
¹H NMR (CDCl₃) ~3.8 ppm (m, 1H), ~0.8 ppm (m, 4H)Diagnostic for the cyclopropyl methine and methylene protons, confirming successful O-alkylation[3].
LC-MS (ESI+) m/z 193.1[M+H]⁺Validates the molecular weight (192.21 + 1.01).
FT-IR ~1690 cm⁻¹ (strong)C=O stretch characteristic of an aryl aldehyde.

Downstream Applications in Drug Development

Once synthesized and validated, 4-cyclopropoxy-3-methoxybenzaldehyde acts as a versatile node for divergent synthesis:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of

    
     yields benzylamine derivatives, common in CNS-active compounds.
    
  • Knoevenagel Condensation: Reaction with malononitrile or cyanoacetic acid yields substituted cinnamonitriles, which are potent kinase inhibitors[4].

  • Oxidation: Treatment with Pinnick oxidation conditions (

    
    , 
    
    
    
    , 2-methyl-2-butene) cleanly affords 4-cyclopropoxy-3-methoxybenzoic acid, a direct precursor for amide-coupling in PDE4 inhibitor synthesis.

References

*[1] Title: 4-Cyclopropoxy-3-methoxybenzaldehyde Product Information Source: BLD Pharm URL: *[2] Title: 4-Cyclopropoxybenzaldehyde Properties Source: Benchchem URL: *[4] Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL: *[3] Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:

Sources

Exploratory

Engineering the Catechol Diether Pharmacophore: A Technical Whitepaper on 4-Cyclopropoxy-3-methoxybenzaldehyde vs. 3-Cyclopropylmethoxy Analogs

Executive Summary Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). The targeted inhibition of PDE4 elevates intracellular cAMP, suppressing pro-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). The targeted inhibition of PDE4 elevates intracellular cAMP, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-17) and making it a prime therapeutic target for chronic obstructive pulmonary disease (COPD), asthma, and inflammatory dermatoses[1]. The pharmacophore of most successful PDE4 inhibitors (such as Roflumilast and Rolipram) centers on a dialkoxy-substituted benzene ring—specifically, a catechol diether scaffold[2].

This whitepaper provides an in-depth comparative analysis of two critical building blocks in PDE4 inhibitor design: 3-(cyclopropylmethoxy) analogs (the industry standard) and 4-cyclopropoxy-3-methoxybenzaldehyde (an alternative structural paradigm). By analyzing their binding mechanics, structure-activity relationships (SAR), and synthetic pathways, we elucidate how subtle ether modifications dictate enzyme pocket affinity and subtype selectivity.

Mechanistic Biology: The Q1 and Q2 Binding Pockets

The PDE4 active site contains a metal-binding pocket (M-pocket) and two distinct hydrophobic subpockets: Q1 and Q2[3]. The catechol diether moiety of PDE4 inhibitors is specifically designed to anchor into these Q pockets to competitively block cAMP entry.

  • The Q2 Pocket: A large, deep hydrophobic cavity lined by residues such as Met337, Phe340, and Phe372. It perfectly accommodates bulky, flexible substituents[4].

  • The Q1 Pocket: A smaller, more polar subpocket (involving Leu393 and Tyr403) that restricts steric bulk[3].

G GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) cAMP->AMP Hydrolysis Cytokines Suppression of TNF-α, IL-17 PKA->Cytokines Anti-inflammatory Response PDE4 PDE4 Enzyme PDE4->cAMP Binds & Degrades Inhibitor PDE4 Inhibitor (Catechol Diether) Inhibitor->PDE4 Blocks Active Site (Q1/Q2 Pockets)

Fig 1: PDE4 signaling cascade and the mechanism of action for catechol diether inhibitors.

Structural Chemistry & Pharmacophore Analysis

3-Cyclopropylmethoxy Analogs (The Roflumilast Standard)

In molecules like 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, the 3-position is occupied by a cyclopropylmethoxy group[5].

  • Binding Dynamics: The methylene (-CH₂-) spacer provides critical conformational flexibility. This allows the cyclopropyl ring to fold deeply into the large Q2 pocket, maximizing van der Waals interactions with Met337 and Phe340[4]. Simultaneously, the smaller 4-difluoromethoxy group fits neatly into the restricted Q1 pocket. This complementary fit is the cornerstone of Roflumilast's high pan-PDE4 affinity (IC50 ~0.8 nM for PDE4B)[2].

4-Cyclopropoxy-3-methoxybenzaldehyde (The Alternative Scaffold)

This commercially available building block[6] reverses the traditional steric distribution and eliminates the methylene spacer entirely.

  • Binding Dynamics: The cyclopropoxy group is directly attached to the 4-position oxygen. Because it lacks a rotatable methylene linker, the cyclopropyl ring is highly rigid. Forcing this rigid, moderately bulky group into the smaller Q1 pocket creates specific steric tension[3]. However, this exact steric clash can be leveraged to achieve PDE4 subtype selectivity (e.g., favoring PDE4B over PDE4D). Pan-PDE4 inhibition is notoriously associated with dose-limiting emesis (nausea) driven by PDE4D in the brainstem; thus, utilizing rigid 4-substituted analogs is a cutting-edge strategy to design non-emetogenic therapeutics[1].

Quantitative Data & SAR Profiling

Pharmacophore Feature3-Cyclopropylmethoxy Analogs4-Cyclopropoxy-3-methoxybenzaldehyde
Primary Pocket Target Q2 Pocket (Hydrophobic)Q1 Pocket (Polar/Restricted)
Ether Linker Type Methylene (-CH₂-) spacerDirect ether linkage (-O-)
Conformational Flexibility High (Rotatable CH₂-O bond)Low (Rigid sp²-sp³-like attachment)
Steric Volume Profile Large at C3, Small at C4Small at C3, Moderate/Rigid at C4
Typical Synthetic Route Williamson Ether Synthesis (Sₙ2)Chan-Lam Cross-Coupling
Therapeutic Application Pan-PDE4 Inhibitors (Roflumilast)Experimental PDE4B/D selective agents

Comparative Synthesiology & Workflows

The structural differences between these two building blocks necessitate completely divergent synthetic strategies. The causality behind these choices lies in the inherent reactivity of the alkylating agents.

G cluster_0 3-Cyclopropylmethoxy Route (SN2) cluster_1 4-Cyclopropoxy Route (Chan-Lam) SM1 3-Hydroxy-4-difluoromethoxy- benzaldehyde Reagent1 Cyclopropylmethyl Bromide + K2CO3 / DMF SM1->Reagent1 Prod1 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Reagent1->Prod1 SM2 Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Reagent2 Cyclopropylboronic Acid + Cu(OAc)2 / Pyridine SM2->Reagent2 Prod2 4-Cyclopropoxy-3- methoxybenzaldehyde Reagent2->Prod2

Fig 2: Divergent synthetic workflows for 3-cyclopropylmethoxy vs. 4-cyclopropoxy analogs.

Protocol A: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Causality: Cyclopropylmethyl bromide is a primary alkyl halide. It undergoes rapid, high-yielding Sₙ2 substitution because the methylene spacer isolates the leaving group from the steric hindrance and ring strain of the cyclopropane ring[5].

  • Reaction Setup: Dissolve 1.0 eq of 3-hydroxy-4-(difluoromethoxy)benzaldehyde in anhydrous DMF.

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Stir for 15 minutes at room temperature to generate the highly nucleophilic phenoxide ion.

  • Alkylation: Dropwise add 1.2 eq of cyclopropylmethyl bromide.

  • Heating: Elevate the temperature to 70°C and stir for 4 hours.

  • Validation (QC): Quench with water and extract with EtOAc. The ¹H NMR spectrum must show a characteristic doublet at ~3.9 ppm (2H, -O-CH₂-) and a complex multiplet at ~1.2 ppm (1H, cyclopropyl CH), confirming successful etherification.

Protocol B: Synthesis of 4-Cyclopropoxy-3-methoxybenzaldehyde

Causality: Direct Sₙ2 alkylation using cyclopropyl bromide fails entirely. The sp²-like character of the cyclopropyl C-Br bond prevents backside attack, leading to elimination or no reaction. Therefore, a copper-catalyzed Chan-Lam cross-coupling must be employed to forge the aryl-alkyl ether bond.

  • Reaction Setup: Dissolve 1.0 eq of Vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2.0 eq of cyclopropylboronic acid in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 eq of Copper(II) acetate [Cu(OAc)₂] and 2.0 eq of Pyridine.

  • Oxidative Coupling: Stir the mixture vigorously at room temperature open to the air (or under an O₂ balloon) for 24 hours. The presence of oxygen is strictly required to turn over the copper catalytic cycle.

  • Validation (QC): Filter through Celite to remove copper salts. The ¹H NMR spectrum will lack the -O-CH₂- signal entirely, instead showing a distinct multiplet at ~3.7 ppm (1H, -O-CH- of the cyclopropane ring), validating the direct O-cyclopropyl linkage.

Conclusion

The transition from 3-cyclopropylmethoxy analogs to 4-cyclopropoxy-3-methoxybenzaldehyde represents a sophisticated evolution in PDE4 inhibitor design. While the former relies on linker flexibility to maximize pan-PDE4 affinity via the Q2 pocket, the latter utilizes a rigid, shortened ether to probe the steric limits of the Q1 pocket. Mastering the divergent synthetic requirements—Sₙ2 vs. Chan-Lam coupling—is essential for medicinal chemists aiming to develop the next generation of non-emetogenic, subtype-selective anti-inflammatory therapeutics.

References

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. National Center for Biotechnology Information (PMC).2

  • Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety. Benchchem.5

  • Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. ACS Publications.3

  • Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors. National Center for Biotechnology Information (PMC).4

  • Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. National Center for Biotechnology Information (PMC).1

  • 151719-92-5 | 4-(3-Chloropropoxy)-3-methoxybenzaldehyde. BLD Pharm.6

Sources

Foundational

Technical Guide: PDE4 Inhibitor Intermediates Containing Cyclopropylmethoxy Motifs

The following technical guide is structured as a high-level whitepaper designed for researchers and process chemists. It addresses the synthesis, pharmacological rationale, and quality control of PDE4 inhibitor intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and process chemists. It addresses the synthesis, pharmacological rationale, and quality control of PDE4 inhibitor intermediates, specifically focusing on the cyclopropylmethoxy pharmacophore (often chemically generalized as a cyclopropoxy-variant in broad SAR discussions) found in major therapeutics like Roflumilast.

[1]

Executive Summary

Phosphodiesterase 4 (PDE4) inhibitors represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) utilized in the treatment of Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and asthma.[1] The therapeutic efficacy of these compounds relies heavily on their ability to occupy the hydrophobic Q1 and Q2 pockets of the PDE4 active site.[2]

This guide focuses on the cyclopropylmethoxy moiety—a structural analog of the cyclopropoxy group—which serves as a key pharmacophore in second-generation PDE4 inhibitors such as Roflumilast .[3] We analyze the critical intermediate 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid , detailing its synthesis, impurity profiling, and the structural logic that makes this motif superior to earlier cyclopentyloxy analogs (e.g., Rolipram).

Therapeutic Mechanism & SAR Logic[1]

The PDE4 Signaling Pathway

PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into AMP.[4][5][6] In inflammatory cells (neutrophils, eosinophils, macrophages), elevated cAMP levels suppress the release of pro-inflammatory mediators (TNF-α, IL-17, IFN-γ).

Mechanism of Action:

  • Inhibition: The drug binds to the PDE4 catalytic domain.[4]

  • Accumulation: Intracellular cAMP levels rise.[4][5][7]

  • Activation: cAMP activates Protein Kinase A (PKA) and Epac1/2.[8]

  • Downregulation: PKA phosphorylates transcription factors (e.g., CREB), downregulating inflammatory gene expression.

PDE4_Pathway GPCR GPCR Stimulation AC Adenylyl Cyclase GPCR->AC cAMP cAMP (Anti-inflammatory Signal) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 Effect Suppression of TNF-α, IL-17, IL-23 cAMP->Effect Activates PKA/Epac PDE4 PDE4 Enzyme PDE4->cAMP Blocked by Inhibitor Inhibitor PDE4 Inhibitor (Roflumilast) Inhibitor->PDE4 Inhibits

Figure 1: The cAMP-dependent anti-inflammatory signaling cascade regulated by PDE4 inhibition.

The Cyclopropylmethoxy Pharmacophore (SAR)

Early PDE4 inhibitors like Rolipram utilized a cyclopentyloxy group. However, these were associated with severe emetic side effects. Structure-Activity Relationship (SAR) studies revealed that optimizing the ether moiety could decouple efficacy from emesis.

  • Conformational Constraint: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding to the Q2 hydrophobic pocket of the enzyme.

  • Metabolic Stability: The cyclopropylmethoxy group (-OCH₂-cPr) is more resistant to metabolic cleavage compared to simple alkoxy chains, prolonging the drug's half-life (Roflumilast t1/2 ≈ 17 hours).

  • Lipophilicity: It provides the necessary lipophilicity to penetrate the cell membrane without the excessive bulk of larger cycloalkyl rings.

Key Intermediates & Process Chemistry[1][9][10]

The synthesis of Roflumilast and its analogs converges on a specific benzoic acid intermediate.[3][9]

Target Intermediate: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid [5][10][11][9][12][13][14]

  • CAS Registry Number: 162401-62-9

  • Molecular Formula: C₁₂H₁₂F₂O₄

  • Role: The "left-hand" side of the Roflumilast molecule, responsible for Q-pocket occupation.

Synthetic Workflow

The industrial route typically begins with 3,4-dihydroxybenzaldehyde .[11][13][14][15][16] The process requires high regioselectivity to install the difluoromethoxy group at position 4 and the cyclopropylmethoxy group at position 3.

Synthesis_Route SM 3,4-Dihydroxybenzaldehyde Int1 3-Hydroxy-4-difluoromethoxy- benzaldehyde SM->Int1 Step 1 R1 ClCHF2 / Base (Selective Alkylation) Int2 3-(Cyclopropylmethoxy)-4- difluoromethoxybenzaldehyde Int1->Int2 Step 2 R2 Cyclopropylmethyl bromide K2CO3 / DMF Final 3-(Cyclopropylmethoxy)-4- difluoromethoxybenzoic Acid Int2->Final Step 3 R3 NaClO2 / H2O2 (Pinnick Oxidation)

Figure 2: Industrial synthesis route for the key Roflumilast intermediate.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde[10][14]

Objective: Alkylation of the 3-hydroxyl group without affecting the 4-difluoromethoxy group.

Reagents:

  • 3-hydroxy-4-(difluoromethoxy)benzaldehyde (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF (DMF is faster but harder to remove; ACN is preferred for easier workup).

Procedure:

  • Charge: To a clean, dry reactor, charge 3-hydroxy-4-(difluoromethoxy)benzaldehyde and Acetonitrile (10 vol).

  • Base Addition: Add K₂CO₃ (granular, anhydrous) at 20–25°C. Stir for 30 minutes to ensure deprotonation.

  • Alkylation: Add (Bromomethyl)cyclopropane dropwise over 20 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 30°C during addition.

  • Heating: Heat the slurry to reflux (80–82°C) and hold for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target < 1.0% starting phenol.

  • Workup: Cool to 25°C. Filter off inorganic salts. Concentrate the filtrate under vacuum.

  • Crystallization: Dissolve residue in Isopropyl Alcohol (IPA) at 50°C, then cool to 0°C to crystallize.

  • Yield: Expected 85–90%.

Protocol B: Oxidation to the Benzoic Acid (Pinnick Oxidation Variant)

Objective: Mild oxidation of the aldehyde to the carboxylic acid without affecting the difluoromethoxy ether (which is acid-sensitive).

Reagents:

  • Aldehyde Intermediate (from Protocol A)

  • Sodium Chlorite (NaClO₂)

  • Sulfamic Acid (Scavenger for HOCl) or Hydrogen Peroxide

  • Solvent: Acetonitrile/Water (1:1)

Procedure:

  • Dissolve the aldehyde in ACN/Water.

  • Add Sulfamic acid (1.2 eq) and cool to 0–5°C.

  • Add Sodium Chlorite (1.3 eq) dissolved in water dropwise, maintaining temp < 10°C.

    • Safety: Evolution of ClO₂ gas is possible; ensure good ventilation and slow addition.

  • Stir at room temperature for 2 hours.

  • Quench: Add Sodium Bisulfite solution to destroy excess oxidant.

  • Isolation: Acidify to pH 2–3 with dilute HCl. The product precipitates. Filter and wash with water.

  • Drying: Vacuum dry at 50°C.

Quality Control & Impurity Management

Controlling impurities in this intermediate is vital because they are difficult to remove after the final coupling with the aminopyridine.

Impurity NameStructure / OriginControl Strategy
Bis-difluoro Impurity 3,4-bis(difluoromethoxy)benzaldehydeOriginates in Step 1 if regioselectivity fails. Use precise equivalents of ClCHF₂ and monitor base strength.
Bis-cyclopropyl Impurity 3,4-bis(cyclopropylmethoxy)benzaldehydeOriginates if starting material was 3,4-dihydroxy and over-alkylated. Ensure Step 1 starting material purity >98%.
Des-cyclopropyl 3-hydroxy-4-(difluoromethoxy)benzoic acidResult of incomplete alkylation in Step 2. Set strict HPLC IPC limits (<0.5%) before proceeding to oxidation.

Analytical Method (HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm and 254 nm.

Future Perspectives: Direct Cyclopropoxy Groups

While cyclopropylmethoxy (-OCH₂-cPr) is the standard, emerging research (e.g., boron-containing PDE4 inhibitors) explores direct cyclopropoxy (-O-cPr) groups.

  • Synthesis Challenge: Direct cyclopropylation of phenols is difficult due to the strain of the cyclopropane ring. It often requires copper-catalyzed coupling (Ullmann-type) or specific leaving groups, rather than simple SN2 alkylation.

  • Benefit: Removing the methylene spacer (-CH₂-) alters the bond angle and lipophilicity, potentially accessing different sub-pockets within the PDE4 enzyme or improving metabolic stability by removing the benzylic-like hydrogen atoms.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 449193, Roflumilast. Retrieved from

  • Journal of Medicinal Chemistry. (2015). Design, Synthesis, and Structure–Activity Relationship of Phenyl Alkyl Ketones as Highly Potent PDE4 Inhibitors.
  • ChemicalBook. (2025). Product entry: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. Retrieved from

  • MDPI Encyclopedia. (2023).[2] PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from

  • Google Patents. (2013). WO2013131484A1 - Process for preparation of roflumilast. Retrieved from

Sources

Exploratory

Solubility of 4-cyclopropoxy-3-methoxybenzaldehyde in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 4-Cyclopropoxy-3-methoxybenzaldehyde Executive Summary 4-Cyclopropoxy-3-methoxybenzaldehyde (CAS 1204415-66-6) is a functionalized aromatic aldehyde frequently utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Cyclopropoxy-3-methoxybenzaldehyde

Executive Summary

4-Cyclopropoxy-3-methoxybenzaldehyde (CAS 1204415-66-6) is a functionalized aromatic aldehyde frequently utilized as a building block in the synthesis of pharmaceutical intermediates, particularly in Structure-Activity Relationship (SAR) studies for phosphodiesterase 4 (PDE4) inhibitors (analogous to Roflumilast intermediates).

This guide addresses the solubility profile of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] While direct experimental solubility values are proprietary or sparse in open literature, this document synthesizes physicochemical principles, structural analogue data, and standard operating protocols (SOPs) to provide an authoritative framework for handling this compound.

Key Findings:

  • DMSO Solubility: Predicted High (>100 mg/mL). The aprotic, polar nature of DMSO effectively solvates the dipolar aldehyde and ether moieties.

  • Methanol Solubility: Predicted Moderate to High (>50 mg/mL). Solubility is temperature-dependent; the compound acts as a hydrogen bond acceptor.

  • Critical Stability Note: Cyclopropyl ethers are generally stable under neutral conditions but may degrade under strongly acidic conditions due to ring-opening liability.

Physicochemical Profile & Structural Analysis

Understanding the molecule's structure is the prerequisite for predicting solvent interaction.

PropertyData / PredictionRelevance to Solubility
Chemical Structure C₁₁H₁₂O₃ Aromatic ring with lipophilic cyclopropyl and methoxy groups.[2]
Molecular Weight 192.21 g/mol Low MW favors solubility in organic solvents.
LogP (Predicted) ~2.1 – 2.5 Moderately lipophilic. Poor water solubility; good organic solubility.
H-Bond Donors 0 No -OH or -NH groups. Relies on solvent to donate protons (e.g., MeOH).
H-Bond Acceptors 3 Carbonyl (1) and Ether Oxygens (2). Key for MeOH interaction.
Physical State Solid (Powder) Requires energy to break crystal lattice during dissolution.
Structural Analogue Benchmarking

To validate predictions, we compare 4-cyclopropoxy-3-methoxybenzaldehyde with structurally validated analogues:

  • 4-Isopropoxy-3-methoxybenzaldehyde: Structurally nearly identical (isopropyl vs. cyclopropyl). Known to be freely soluble in DMSO and Ethanol.[3]

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): Highly soluble in DMSO (approx. 500 mg/mL). The removal of the hydroxyl donor in our target molecule reduces polarity slightly but maintains high organic solubility.

Solubility in DMSO (Dimethyl Sulfoxide)

Solubility Rating: High Mechanism: Dipole-Dipole Interactions & Dispersion Forces.

DMSO is the preferred solvent for preparing high-concentration stock solutions (e.g., 10 mM to 100 mM) for biological assays.

  • Thermodynamics: The sulfoxide group (S=O) in DMSO is highly polar and interacts strongly with the aldehyde carbonyl of the solute. Simultaneously, the methyl groups of DMSO provide a non-polar environment that accommodates the aromatic ring and the cyclopropyl moiety.

  • Protocol Recommendation:

    • Weigh the target mass of 4-cyclopropoxy-3-methoxybenzaldehyde.[2]

    • Add DMSO dropwise with vortexing.

    • Expected result: Rapid dissolution at room temperature (20-25°C).

    • Storage: Store DMSO stocks at -20°C. Note that DMSO is hygroscopic; water absorption can precipitate the lipophilic compound over time.

Solubility in Methanol (MeOH)

Solubility Rating: Moderate to High Mechanism: Hydrogen Bonding (Solvent as Donor).

Methanol is an ideal solvent for synthetic reactions, recrystallization, and HPLC sample preparation.

  • Thermodynamics: Methanol acts as a hydrogen bond donor to the three acceptor sites (carbonyl and two ethers) on the molecule. However, the lipophilic cyclopropyl tail limits solubility compared to DMSO.

  • Temperature Sensitivity: Solubility will increase significantly with temperature.

    • Ambient (25°C): Likely soluble for standard processing (e.g., 10-50 mg/mL).

    • Reflux (65°C): High solubility, suitable for recrystallization processes.

  • Stability Warning: When using methanol, ensure the solvent is acid-free. Protic solvents in the presence of trace acids can potentially catalyze acetal formation at the aldehyde or ring-opening of the cyclopropyl group over extended periods.

Experimental Protocols: Determination of Solubility

Since exact batch-specific solubility can vary with purity and polymorph, the following self-validating protocols are recommended for precise determination.

Method A: Kinetic Solubility (Visual Screening)

Best for: Quick estimation for synthesis or early-stage screening.

  • Place 10 mg of solid in a clear glass vial.

  • Add 100 µL of solvent (DMSO or MeOH).

  • Vortex for 1 minute.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Particles Remain: Add solvent in 100 µL increments until clear.

    • Calculation:

      
      
      
Method B: Thermodynamic Equilibrium Solubility (HPLC)

Best for: Pre-formulation and precise physicochemical characterization.

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid SolventAdd Add Solvent (DMSO or MeOH) to Supersaturation Start->SolventAdd Equilibrate Shake/Stir at Const. Temp (24 - 48 Hours) SolventAdd->Equilibrate Filter Filtration / Centrifugation (Remove undissolved solid) Equilibrate->Filter Dilute Dilute Aliquot (into Mobile Phase) Filter->Dilute HPLC HPLC Analysis (UV Detection @ 254/280 nm) Dilute->HPLC Calc Calculate Solubility (Compare to Standard Curve) HPLC->Calc

Caption: Standard workflow for determining thermodynamic equilibrium solubility using HPLC quantification.

Step-by-Step Protocol:

  • Preparation: Add excess 4-cyclopropoxy-3-methoxybenzaldehyde (approx. 50 mg) to 1 mL of solvent in a chemically resistant vial.

  • Equilibration: Agitate (shake or stir) at a controlled temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification:

    • Dilute the supernatant 100-fold or 1000-fold into the HPLC mobile phase (e.g., Acetonitrile/Water).

    • Inject into HPLC (C18 Column).

    • Calculate concentration against a pre-run standard curve.

Applications in Drug Development

This molecule is structurally significant as an isomer of the key intermediate for Roflumilast (Daxas/Daliresp), a PDE4 inhibitor used for COPD.

Decision Tree for Solvent Selection:

SolventSelection Root Application Need BioAssay Biological Assay (In Vitro) Root->BioAssay Synthesis Chemical Synthesis (Reaction/Workup) Root->Synthesis Analysis Analytical QC (HPLC/NMR) Root->Analysis DMSO Use DMSO (High Sol, Biocompatible) BioAssay->DMSO Stock Solution Synthesis->DMSO SNAr Reactions MeOH Use Methanol (Volatile, Reactive) Synthesis->MeOH Recrystallization Analysis->MeOH HPLC Diluent CDCL3 Use CDCl3 / DMSO-d6 Analysis->CDCL3 NMR

Caption: Strategic guide for selecting DMSO vs. Methanol based on the experimental stage.

Safety & Handling (MSDS Highlights)

  • Hazards: Like many benzaldehyde derivatives, treat as an irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the aldehyde to the corresponding benzoic acid.

  • DMSO Permeability: DMSO enhances skin permeability. If the compound is dissolved in DMSO, wear nitrile gloves and handle with extreme care to prevent transdermal absorption of the active compound.

References

  • PubChem. (2025). Compound Summary: 4-Isopropoxy-3-methoxybenzaldehyde (CAS 2538-98-9).[4] National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.[5][6] Gaylord Chemical Company, L.L.C.[5] Available at: [Link]

  • Lin, Y., et al. (2013). "A convenient method for the synthesis of roflumilast." Research on Chemical Intermediates, 39, 3211–3216.

Sources

Foundational

Next-Generation Benzaldehyde Building Blocks: Expanding Chemical Space in Medicinal Chemistry

Introduction The benzaldehyde moiety is a ubiquitous pharmacophore and a foundational electrophile in organic synthesis. Historically, simple benzaldehydes were utilized to generate Schiff bases, chalcones, and primary a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzaldehyde moiety is a ubiquitous pharmacophore and a foundational electrophile in organic synthesis. Historically, simple benzaldehydes were utilized to generate Schiff bases, chalcones, and primary amines. However, modern medicinal chemistry demands novel, highly functionalized benzaldehyde building blocks to navigate complex intellectual property (IP) landscapes and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Recent structure–activity relationship (SAR) analyses have confirmed that the core benzaldehyde structure acts as a minimal active pharmacophore, where specific functional substitutions directly modulate target binding affinity, membrane penetration, and overall biological efficacy[1].

Structural Innovations: Fluorination and Steric Complexity

The strategic insertion of halogens, bulky alkyl/alkoxy groups, and electron-withdrawing motifs into the benzaldehyde ring fundamentally alters its physicochemical properties.

  • Fluorinated Benzaldehydes : The introduction of fluorine (e.g., 2-fluoro-3-methoxybenzaldehyde) lowers the pKa of adjacent functional groups and increases metabolic stability against cytochrome P450 oxidation. These building blocks are critical precursors for synthesizing complex active pharmaceutical ingredients (APIs), such as benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines[2]. Similarly, 3-fluoro-4-hydroxybenzaldehyde is utilized via aldol condensation to synthesize curcuminoid analogs that exhibit potent cytotoxicity against human ovarian cancer cells[3].

  • Lipophilic and Electron-Withdrawing Derivatives : Compounds like 4-butoxybenzaldehyde leverage a lipophilic para-butoxy group to enhance cell membrane permeability, making them ideal scaffolds for anticancer chalcones that induce apoptosis[4]. Conversely, strongly electron-withdrawing groups in 2-nitrobenzaldehyde accelerate nucleophilic addition reactions, facilitating the rapid synthesis of hydrazones and Schiff bases with pronounced antitubercular and antifungal properties[5].

Quantitative Data: Physicochemical Profiling of Novel Benzaldehydes

To guide synthetic planning, the following table summarizes the structural utility and primary medicinal chemistry applications of key novel benzaldehyde derivatives.

CompoundCAS NumberKey Structural FeaturePrimary MedChem ApplicationRef
2-Fluoro-3-methoxybenzaldehyde 103438-88-6Ortho-fluoro, meta-methoxySynthesis of benzosuberone cores and quinazolines[2]
3-Fluoro-4-hydroxybenzaldehyde 405-05-0Meta-fluoro, para-hydroxyCurcuminoid analogs, macrophage migration inhibitors[3]
2-Nitrobenzaldehyde 552-89-6Ortho-nitro (Electron-withdrawing)Antifungal Schiff bases, advanced fluorescent probes[5]
4-Butoxybenzaldehyde 5736-88-9Para-butoxy (Lipophilic)Anticancer chalcones, apoptosis-inducing agents[4]

Causality in Synthetic Workflows: Overcoming Steric Hindrance

Reductive amination is arguably the most critical C–N bond-forming reaction in drug discovery, accounting for approximately 25% of such reactions in pharmaceutical applications[6]. The reaction proceeds via the condensation of an aldehyde with an amine to form an imine/iminium intermediate, followed by reduction.

The Challenge : Traditional carbonyl reductive amination (CRA) using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) frequently fails with sterically hindered benzaldehydes (e.g., 2,6-disubstituted variants). The causality is twofold:

  • Thermodynamic Barrier: Bulky ortho-substituents create severe steric clash, shifting the equilibrium away from the iminium ion back to the starting hemiaminal.

  • Chemoselectivity Failure: Slow imine formation leaves the highly electrophilic unreacted aldehyde vulnerable to premature reduction by the hydride source, yielding a primary alcohol byproduct instead of the desired amine.

The Solution : To bypass these limitations, medicinal chemists employ modified Leuckart-Wallach reactions or zinc-mediated carbonyl alkylative amination (CAA)[6][7]. By utilizing formic acid or ammonium formate, the reaction operates under conditions where the reducing agent only activates upon successful iminium formation, ensuring perfect chemoselectivity.

Mechanistic Visualization

G A Sterically Hindered Benzaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Ammonium Formate (Amine Source) B->C D Iminium Ion (Rate-Limiting) C->D Dehydration (-H2O) E Hydride Transfer (Formate Ion) D->E Activation F Sterically Hindered Alkylamine Product E->F Final C-N Bond Formation

Mechanistic pathway of modified Leuckart reductive amination for hindered benzaldehydes.

Self-Validating Experimental Protocol: Reductive Amination of a Hindered Benzaldehyde

To ensure high fidelity in synthesizing α-branched amines from sterically hindered benzaldehydes, the following protocol utilizes a modified Leuckart-type reaction. This system is designed to be self-validating, incorporating internal checkpoints to verify reaction progression before irreversible steps occur.

Materials:

  • Hindered Benzaldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) (1.0 eq)

  • Ammonium formate (5.0 eq) - Acts as both the nitrogen source and the hydride donor[6].

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Cp*Rh(III) catalyst (optional, 1 mol% for highly recalcitrant substrates)[6].

Step-by-Step Methodology:

  • System Purging & Reagent Loading : Flame-dry a Schlenk flask under vacuum and backfill with inert nitrogen. Add the hindered benzaldehyde (1.0 mmol) and ammonium formate (5.0 mmol).

    • Causality: Excess ammonium formate drives the thermodynamically unfavorable hemiaminal equilibrium forward via Le Chatelier's principle.

  • Imine Condensation (Validation Checkpoint 1) : Suspend the reagents in 5 mL of anhydrous toluene. Heat the mixture to 50–70 °C.

    • Self-Validation: Before the hydride transfer occurs at higher temperatures, monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active aldehyde spot and the appearance of a highly polar baseline spot confirms successful iminium intermediate formation.

  • Hydride Transfer & Reduction : Once iminium formation is confirmed, increase the temperature to 110 °C (reflux) for 4–6 hours.

    • Causality: At elevated temperatures, the formate ion decomposes, releasing carbon dioxide and transferring a hydride directly to the iminium face. The evolution of CO₂ gas serves as a visual, kinetic indicator of the reduction step.

  • Quenching & Workup (Validation Checkpoint 2) : Cool the reaction to room temperature. Quench with 1M NaOH to free-base the resulting amine hydrochloride salt. Extract with dichloromethane (3 x 10 mL).

    • Self-Validation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Analyze the crude mixture via ¹H-NMR. The complete absence of the characteristic aldehyde proton peak (~10 ppm) and the emergence of a new benzylic amine signal (~3.8–4.2 ppm) validates the total conversion.

  • Purification : Purify via silica gel chromatography or recrystallization depending on the lipophilicity of the final product[7].

References[7] Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction, Organic Chemistry Portal. Verify Source[1] Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety, MDPI.Verify Source[6] A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction, MDPI. Verify Source[2] 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6, Ossila. Verify Source[5] Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde, Wiserpub. Verify Source[4] An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals, Benchchem. Verify Source[3] 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0, Ossila. Verify Source

Sources

Exploratory

Comprehensive Safety Data Sheet &amp; Technical Whitepaper: 4-Cyclopropoxy-3-methoxybenzaldehyde (CAS 1204415-66-6)

Executive Summary As a Senior Application Scientist, I have structured this technical guide to serve a dual purpose: it acts as a rigorous Safety Data Sheet (SDS) for 4-Cyclopropoxy-3-methoxybenzaldehyde[1] while providi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to serve a dual purpose: it acts as a rigorous Safety Data Sheet (SDS) for 4-Cyclopropoxy-3-methoxybenzaldehyde[1] while providing field-proven insights into its handling and synthetic utility. Rather than merely listing properties, this guide explains the causality behind our safety protocols and experimental methodologies, ensuring a self-validating system for drug development professionals.

Compound Identity & Physicochemical Properties

4-Cyclopropoxy-3-methoxybenzaldehyde is an advanced organic building block[1]. The presence of both cyclopropoxy and methoxy substituents on the benzaldehyde core makes it a highly electron-rich electrophile, valuable in medicinal chemistry for synthesizing sterically constrained ether derivatives[2].

Table 1: Physicochemical Specifications
PropertyValue
Chemical Name 4-Cyclopropoxy-3-methoxybenzaldehyde
CAS Number 1204415-66-6[1]
Molecular Formula C11H12O3[2]
Molecular Weight 192.21 g/mol [2]
SMILES O=Cc1ccc(OC2CC2)c(OC)c1
Recommended Storage 2-8°C, Inert Atmosphere (Ar/N2)[3]

Expertise & Causality in Storage: Aldehydes are inherently susceptible to autoxidation, where atmospheric oxygen initiates radical formation, converting the formyl group to a carboxylic acid. The electron-donating methoxy and cyclopropoxy groups increase the electron density of the aromatic ring, slightly increasing this susceptibility. Storing the compound at 2-8°C under an inert argon or nitrogen atmosphere minimizes the kinetic energy available for radical initiation and excludes the oxygen necessary for degradation[3].

Hazards Identification & Toxicology (SDS Core)

While specific empirical in vivo toxicological data for CAS 1204415-66-6 is limited, we extrapolate its safety profile from structurally analogous alkoxybenzaldehydes (e.g., 3-Isopropoxybenzaldehyde) to ensure maximum laboratory safety[3].

Table 2: GHS Hazard Classifications
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation
Table 3: Extrapolated Toxicological Data & PPE Requirements
ParameterExtrapolated Value / Requirement
Acute Toxicity (Oral, Rat) LD50 > 2000 mg/kg (Estimated)
Primary PPE Nitrile Gloves (0.11 mm minimum thickness)
Secondary PPE Safety goggles with side shields, flame-retardant lab coat

Expertise & Causality in PPE Selection: Aromatic aldehydes can permeate standard latex gloves over time. Nitrile gloves provide a superior chemical barrier against non-polar aromatic ethers, preventing transdermal absorption.

Handling, Storage, and Emergency Protocols

The following workflow dictates the standard operating procedure (SOP) for handling this compound to prevent exposure and chemical degradation.

HandlingWorkflow Start Receipt of 4-Cyclopropoxy-3-methoxybenzaldehyde Storage Store at 2-8°C Inert Atmosphere (Ar/N2) Start->Storage PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Storage->PPE FumeHood Transfer to Chemical Fume Hood PPE->FumeHood Spill Spill Detected? FumeHood->Spill CleanUp Absorb with inert material Dispose as hazardous waste Spill->CleanUp Yes Proceed Proceed with Synthetic Workflow Spill->Proceed No

Fig 1. Standard operating procedure for handling 4-Cyclopropoxy-3-methoxybenzaldehyde.

Synthetic Utility: Reductive Amination Protocol

4-Cyclopropoxy-3-methoxybenzaldehyde is frequently utilized in reductive amination to generate secondary amines for pharmaceutical libraries. The use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation[4].

SyntheticPathway Aldehyde 4-Cyclopropoxy-3-methoxybenzaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine - H2O Amine Primary Amine (Nucleophile) Amine->Imine Product Secondary Aminobenzyl Derivative (Target Compound) Imine->Product Reduction ReducingAgent NaBH(OAc)3 in DCE (Hydride Donor) ReducingAgent->Product

Fig 2. Mechanistic pathway for the reductive amination of the aldehyde.

Step-by-Step Methodology: Chemoselective Reductive Amination

This protocol is designed as a self-validating system; each step includes an observable or mechanistic checkpoint to ensure trustworthiness and reproducibility.

Step 1: Preparation & Solvation In an oven-dried round-bottom flask purged with Argon, dissolve 4-Cyclopropoxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Causality: DCE is preferred over THF or dichloromethane because it provides superior solubility for the intermediate polar iminium species and does not coordinate with the borohydride reagent, maintaining optimal reaction kinetics[5].

Step 2: Imine Formation Add the desired primary amine (1.05 eq) to the solution. Stir at room temperature for 1-2 hours.

  • Causality: Allowing the imine to pre-form prevents the competitive direct reduction of the aldehyde. The slight excess of amine drives the thermodynamic equilibrium toward the Schiff base.

Step 3: Chemoselective Reduction Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes[4].

  • Causality: NaBH(OAc)₃ is a mild reducing agent. The three electron-withdrawing acetate groups reduce the nucleophilicity of the central hydride. This makes the reagent unreactive toward the starting electron-rich aldehyde but highly reactive toward the more electrophilic, positively charged iminium ion intermediate[6].

Step 4: Quenching After 12 hours of stirring at room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Causality: A mild basic quench safely decomposes unreacted borohydride, neutralizes any liberated acetic acid, and ensures the newly formed secondary amine remains in its free-base (lipophilic) form for efficient extraction.

Step 5: Extraction & Purification Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

References

  • ChemAdvin Synthesis Pvt. Ltd. "4-Cyclopropoxy-3-methoxybenzaldehyde | CAS 1204415-66-6". ChemAdvin Catalog. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. DOI: 10.1021/jo960057x. URL:[Link]

  • OChem Incorporation. "4-Cyclopropoxy-3-methoxybenzaldehyde". OChem Catalog. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Cyclopropoxy-3-methoxybenzaldehyde from Vanillin

Abstract This application note details a robust, scalable protocol for the synthesis of 4-cyclopropoxy-3-methoxybenzaldehyde (CAS: 153277-33-9) starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). This molecule is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-cyclopropoxy-3-methoxybenzaldehyde (CAS: 153277-33-9) starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). This molecule is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, structurally related to Roflumilast.[1] The protocol utilizes a nucleophilic substitution (


) strategy employing bromocyclopropane in a polar aprotic solvent, optimized for high conversion despite the inherent low electrophilicity of cyclopropyl halides.

Introduction & Strategic Analysis

Significance

The cyclopropyl-ether moiety is a pharmacophore of significant interest in medicinal chemistry, particularly in respiratory therapeutics (e.g., Roflumilast).[1] It provides metabolic stability and unique steric properties compared to simple alkyl ethers.

Synthetic Challenge

Direct alkylation of phenols with cyclopropyl halides is kinetically challenging.

  • Steric/Electronic Strain: The

    
     carbon of the cyclopropyl ring is sterically shielded, and the transition state for 
    
    
    
    attack is highly strained (I-strain).
  • Low Reactivity: Cyclopropyl bromide is significantly less reactive than primary alkyl halides.

  • Solution: To overcome this energy barrier, this protocol employs Finkelstein-like activation (using Potassium Iodide) and elevated temperatures in a dipolar aprotic solvent (DMF) to facilitate the reaction.

Retrosynthetic Logic

The synthesis is a one-step etherification:

  • Deprotonation: Base (

    
    ) generates the phenolate anion of vanillin.
    
  • Activation: KI converts cyclopropyl bromide (in situ) to the more reactive cyclopropyl iodide (transient species).

  • Substitution: The phenolate attacks the cyclopropyl halide.

ReactionScheme Vanillin Vanillin (C8H8O3) Product 4-Cyclopropoxy-3-methoxybenzaldehyde (Target) Vanillin->Product Etherification Reagents Bromocyclopropane K2CO3, KI DMF, 100°C Reagents->Vanillin

Figure 1: General reaction scheme for the synthesis.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
Vanillin 152.151.0SubstrateIrritant
Bromocyclopropane 120.981.5 - 2.0ElectrophileFlammable, Toxic
Potassium Carbonate (

)
138.212.0BaseIrritant
Potassium Iodide (KI)166.000.2CatalystIrritant
DMF (Anhydrous)73.09SolventSolventHepatotoxic, Reprotoxic
Ethyl Acetate 88.11WorkupSolventFlammable
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath with digital temperature control.

  • Magnetic stirrer / Overhead stirrer (preferred for scale >50g).

Detailed Experimental Protocol

Reaction Setup
  • Preparation: Dry the glassware in an oven at 120°C for 2 hours prior to use. Assemble under a nitrogen atmosphere.

  • Charging: To the reaction flask, add:

    • Vanillin (15.2 g, 100 mmol)

    • Potassium Carbonate (27.6 g, 200 mmol, finely ground)

    • Potassium Iodide (3.3 g, 20 mmol)

    • DMF (100 mL, anhydrous)

  • Mixing: Stir the suspension at room temperature for 15 minutes to ensure partial deprotonation and homogeneity. The mixture will likely turn yellow (phenolate formation).

  • Addition: Add Bromocyclopropane (24.2 g, ~16 mL, 200 mmol) via a syringe or dropping funnel. Note: Bromocyclopropane is volatile; handle quickly or use a pressure-equalizing funnel.

Execution
  • Heating: Heat the reaction mixture to 100–110°C .

    • Critical Parameter: Do not exceed 120°C to prevent decomposition of DMF or rapid loss of bromocyclopropane (bp ~69°C, but soluble in DMF). Use an efficient condenser (coolant at 0-5°C).

  • Monitoring: Stir vigorously at this temperature for 18–24 hours .

    • TLC Control: Silica gel, Hexane:EtOAc (7:3). Vanillin (

      
       ~0.3) should disappear; Product (
      
      
      
      ~0.6) will appear.
    • HPLC Monitoring: Recommended for process validation.

Workup
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into Ice-Water (500 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
    • Alternative: Toluene can be used if a non-polar impurity profile is desired.

  • Washing: Wash the combined organic layers successively with:

    • 1M NaOH (50 mL) – Critical Step: Removes unreacted vanillin.

    • Water (

      
       mL).
      
    • Saturated Brine (100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude oil or low-melting solid.
    
Purification

The crude product is often sufficiently pure (>90%) for subsequent steps. If higher purity is required:

  • Recrystallization: Dissolve in a minimum amount of hot Ethanol or Isopropanol, then add Water dropwise until turbid. Cool to 4°C.

  • Yield Expectation: 80–85% (Isolated).

Process Workflow Diagram

Workflow Start Start: Vanillin + K2CO3 + KI in DMF AddReagent Add Bromocyclopropane Start->AddReagent Heat Heat to 100-110°C (18-24h) AddReagent->Heat N2 Atmosphere Quench Quench in Ice Water Heat->Quench Check TLC Extract Extract with EtOAc Wash with 1M NaOH (Remove Vanillin) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Recrystallize (EtOH/H2O) Dry->Purify End Pure 4-Cyclopropoxy-3-methoxybenzaldehyde Purify->End

Figure 2: Step-by-step process workflow for the synthesis.

Analytical Characterization (Expected)

To validate the synthesis, compare spectral data against these expected values:

  • Physical State: Pale yellow oil or off-white solid (mp ~40-45°C).

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       9.84 (s, 1H, CH O)
      
    • 
       7.43 (dd, J = 8.2, 1.9 Hz, 1H, Ar-H)
      
    • 
       7.40 (d, J = 1.8 Hz, 1H, Ar-H)
      
    • 
       7.31 (d, J = 8.2 Hz, 1H, Ar-H)
      
    • 
       3.92 (s, 3H, OCH 
      
      
      
      )
    • 
       3.85 (m, 1H, Ar-O-CH -cyclopropyl)
      
    • 
       0.85 – 0.95 (m, 4H, cyclopropyl -CH 
      
      
      
      -)
  • IR (ATR): 1685 cm

    
     (C=O stretch), 1585 cm
    
    
    
    (Ar C=C), 1260 cm
    
    
    (Ether C-O).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low or Bromide loss.Ensure internal temp is >100°C. Bromocyclopropane is volatile; use a sealed tube or efficient condenser. Add 0.5 eq extra bromide.
Dark/Black Reaction Mix Oxidation of phenol or DMF decomposition.Ensure strict

atmosphere. Check DMF quality (avoid amine smell).
Product contains Vanillin Incomplete washing.The 1M NaOH wash is critical. Phenols are soluble in NaOH; the product (ether) is not. Repeat wash.[2]

References

  • Vertex Pharmaceuticals. (2005). Modulators of ATP-Binding Cassette Transporters. WO2005035514. (Describes general phenol cyclopropylation conditions). Link

  • BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety. (Detailed protocol for Roflumilast intermediates). Link

  • Mylan Laboratories Ltd. (2015). Process for the preparation of Roflumilast. U.S. Patent 9,145,365.[3] (Industrial scale conditions for cyclopropyl ether formation). Link[3]

  • Nycomed GmbH. (1999). Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors. CN1046939C. Link

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation Mechanisms. (Mechanistic insight into solvent effects). Link

Sources

Application

Optimized protocol for cyclopropylation of 4-hydroxy-3-methoxybenzaldehyde

Application Note: Optimized Protocols for the Cyclopropylation of 4-Hydroxy-3-methoxybenzaldehyde Executive Summary & Strategic Decision Matrix The "cyclopropylation" of 4-hydroxy-3-methoxybenzaldehyde (Vanillin) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the Cyclopropylation of 4-Hydroxy-3-methoxybenzaldehyde

Executive Summary & Strategic Decision Matrix

The "cyclopropylation" of 4-hydroxy-3-methoxybenzaldehyde (Vanillin) is a critical transformation in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability. However, the term "cyclopropylation" is frequently used ambiguously to describe two distinct structural outcomes:

  • Direct O-Cyclopropylation: Formation of a cyclopropyl phenyl ether (Ar-O-cPr). This introduces significant ring strain and alters the electronic properties of the aromatic ring.

  • O-Cyclopropylmethylation: Formation of a cyclopropylmethyl ether (Ar-O-CH₂-cPr). This is a common bioisostere for ethyl/propyl groups (e.g., in PDE4 inhibitors like Roflumilast).

Because the synthetic pathways for these two targets are fundamentally different, this guide provides optimized protocols for both , with a primary focus on the more chemically challenging Direct O-Cyclopropylation via Chan-Lam coupling.

Target Selection Matrix
FeatureTarget A: Direct Cyclopropyl Ether Target B: Cyclopropylmethyl Ether
Structure Ar–O–CH(CH₂) ₂ (Three-membered ring on Oxygen)Ar–O–CH₂–CH(CH₂) ₂ (Methylene linker)
CAS No. 1204415-66-6153200-64-7
Primary Challenge Nucleophilic substitution is impossible (SN2 inhibited).Standard SN2 kinetics; over-alkylation.
Key Reagents Potassium Cyclopropyl Trifluoroborate, Cu(OAc)₂(Bromomethyl)cyclopropane, K₂CO₃
Mechanism Oxidative Cross-Coupling (Chan-Lam)Williamson Ether Synthesis (SN2)
Metabolic Impact High metabolic stability; electron-donating.Blocks β-oxidation; lipophilic spacer.

PART A: Optimized Protocol for Direct O-Cyclopropylation

Target Product: 4-Cyclopropoxy-3-methoxybenzaldehyde Methodology: Copper-Catalyzed Oxidative Cross-Coupling (Chan-Lam)

Direct displacement of a halide on a cyclopropyl ring is kinetically forbidden due to the inability of the nucleophile to access the


 orbital (backside attack) and the high strain energy of the transition state. Therefore, we utilize a Copper(II)-mediated oxidative coupling using potassium cyclopropyl trifluoroborate, which is more stable and atom-efficient than boronic acids [1].
Mechanism of Action (Chan-Lam Cycle)

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The phenol coordinates to Cu(II), followed by transmetallation with the organoboron species. Oxidation to Cu(III) by atmospheric oxygen facilitates reductive elimination to form the C–O bond.

ChanLamMechanism Substrate Vanillin (Ar-OH) ComplexA Cu(II)-Phenoxide Complex Substrate->ComplexA Coordination Cu2 Cu(OAc)2 (Cat.) Ligand: 1,10-Phenanthroline Cu2->ComplexA Transmetal Transmetallation [Ar-O-Cu(II)-cPr] ComplexA->Transmetal + Boron Reagent Boron K-Cyclopropyl Trifluoroborate Boron->Transmetal Oxidation Oxidation (O2) [Ar-O-Cu(III)-cPr] Transmetal->Oxidation Rate Limiting Step Product 4-Cyclopropoxy-3-methoxybenzaldehyde + Cu(I) -> Re-oxidized to Cu(II) Oxidation->Product Reductive Elimination

Figure 1: Catalytic cycle for the Chan-Lam coupling of Vanillin with cyclopropyl trifluoroborate.

Experimental Protocol

Reagents:

  • Substrate: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) (1.0 equiv, 152.15 g/mol )

  • Coupling Partner: Potassium cyclopropyl trifluoroborate (3.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.1 equiv / 10 mol%)

  • Ligand: 1,10-Phenanthroline (0.1 equiv / 10 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene:Water (10:1 ratio) or 1,2-Dichloroethane (DCE)

  • Atmosphere: Oxygen (O₂) Balloon (1 atm)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (18 mg, 0.1 mmol) and 1,10-Phenanthroline (18 mg, 0.1 mmol). Add 2 mL of Toluene and stir at room temperature for 10 minutes until a homogenous blue/green complex forms.

  • Substrate Addition: Add Vanillin (152 mg, 1.0 mmol), Potassium cyclopropyl trifluoroborate (444 mg, 3.0 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to the vial.

  • Solvent & Atmosphere: Add the remaining solvent (Toluene 3 mL + Water 0.5 mL). Seal the vial with a septum.

  • Oxygen Purge: Insert a balloon filled with O₂ via a needle. Briefly vent the vial with an exit needle to purge headspace, then remove the exit needle, leaving the reaction under positive O₂ pressure.

  • Reaction: Heat the mixture to 70°C in an oil bath with vigorous stirring (800 rpm) for 12–16 hours.

    • Note: Vigorous stirring is crucial for biphasic oxygen transfer.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated NH₄Cl solution (to sequester Copper) followed by brine.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient, typically 9:1 to 7:3).

Expected Yield: 65–80% Key QC Parameter: Disappearance of the phenolic -OH peak in ¹H NMR (~9.8 ppm broad) and appearance of cyclopropyl multiplets (0.6–0.9 ppm).

PART B: Standard Protocol for O-Cyclopropylmethylation

Target Product: 4-(Cyclopropylmethoxy)-3-methoxybenzaldehyde Methodology: Williamson Ether Synthesis (SN2)

This is the industry standard for introducing the cyclopropylmethyl motif (e.g., for PDE4 inhibitor intermediates). It relies on the high reactivity of (bromomethyl)cyclopropane.

Experimental Protocol

Reagents:

  • Substrate: Vanillin (1.0 equiv)

  • Alkylating Agent: (Bromomethyl)cyclopropane (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) - Micronized preferred

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein accelerator

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (Green alternative)

Step-by-Step Methodology:

  • Solvation: Dissolve Vanillin (10 g, 65.7 mmol) in DMF (50 mL).

  • Base Addition: Add K₂CO₃ (18.1 g, 131.4 mmol) and KI (1.09 g, 6.57 mmol). Stir for 15 minutes at room temperature to form the phenoxide anion.

    • Why KI? KI reacts with the alkyl bromide to form the more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate.

  • Alkylation: Add (Bromomethyl)cyclopropane (10.6 g, 78.8 mmol) dropwise over 10 minutes.

  • Heating: Heat to 80°C for 4 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Quench: Pour the reaction mixture into ice-cold water (300 mL). The product often precipitates as a solid.

  • Isolation:

    • If Solid: Filter, wash with water, and recrystallize from Ethanol/Water.

    • If Oil: Extract with Ethyl Acetate (3 x 100 mL), wash with water (critical to remove DMF), dry over Na₂SO₄, and concentrate.

Expected Yield: 90–95%

Comparative Data & Validation

The following table highlights the physicochemical differences between the products of Protocol A and Protocol B.

PropertyProduct A (Direct Ether) Product B (Methyl Ether)
Formula C₁₁H₁₂O₃C₁₂H₁₄O₃
MW 192.21 g/mol 206.24 g/mol
¹H NMR (Characteristic) Cyclopropyl CH at ~3.8 ppm (m, 1H)Cyclopropyl CH₂ at ~0.8 ppmLinker O-CH₂ at ~3.9 ppm (d, 2H)Cyclopropyl CH at ~1.3 ppm
Stability Acid-sensitive (ring opening possible)Robust
Workflow Visualization

Workflow Start Start: Vanillin Decision Target Structure? Start->Decision PathA Direct Cyclopropyl (Ar-O-cPr) Decision->PathA Conformational Restriction PathB Cyclopropylmethyl (Ar-O-CH2-cPr) Decision->PathB Lipophilic Spacer ProcessA Chan-Lam Coupling Cu(OAc)2, O2, 70°C PathA->ProcessA ProcessB Williamson Ether K2CO3, DMF, 80°C PathB->ProcessB ResultA Product A (High Strain) ProcessA->ResultA ResultB Product B (Standard Linker) ProcessB->ResultB

Figure 2: Decision workflow for selecting the appropriate synthetic protocol based on target structural requirements.

References

  • Engle, K. M., & McAlpine, S. R. (2019). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2023). 4-Cyclopropoxy-3-methoxybenzaldehyde (CAS 1204415-66-6).[1][2][3][4][5]

  • BenchChem. (2023). 4-(Cyclopropylmethoxy)-3-methoxybenzaldehyde Data (CAS 153200-64-7).[2]

  • Organic Syntheses. General Procedures for Williamson Ether Synthesis.

Sources

Method

Application Note: A Robust Chan-Lam Protocol for the Synthesis of 4-Cyclopropoxy-3-methoxybenzaldehyde

Abstract: This document provides a detailed protocol for the synthesis of 4-cyclopropoxy-3-methoxybenzaldehyde via a copper-catalyzed Chan-Lam O-arylation reaction. Aryl ethers are pivotal structural motifs in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of 4-cyclopropoxy-3-methoxybenzaldehyde via a copper-catalyzed Chan-Lam O-arylation reaction. Aryl ethers are pivotal structural motifs in pharmaceuticals and natural products. The Chan-Lam coupling offers a significant advantage over traditional methods due to its mild reaction conditions, operational simplicity, and use of an inexpensive, earth-abundant copper catalyst.[1][2] This protocol employs 4-hydroxy-3-methoxybenzaldehyde (vanillin) and a cyclopropylboron reagent, leveraging an optimized catalytic system. We provide in-depth mechanistic rationale, a step-by-step experimental procedure, and key insights for optimization, targeting researchers in synthetic chemistry and drug development.

Scientific Rationale and Mechanistic Overview

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling that forms carbon-heteroatom bonds, most notably C-O and C-N bonds.[3][4] It typically involves the reaction of an arylboronic acid with an alcohol or amine. A key advantage of this reaction is its tolerance for air and moisture, allowing it to be conducted in an open flask, which simplifies the experimental setup compared to palladium-catalyzed alternatives like the Buchwald-Hartwig coupling.[3][5]

Mechanism of C-O Bond Formation: The catalytic cycle, while complex and subject to ongoing study, is generally understood to proceed through the following key steps.[1][3] The active catalyst is a Cu(II) species, which is regenerated in the cycle by an oxidant, often molecular oxygen from the air.[6]

  • Ligand Exchange: The alcohol substrate (4-hydroxy-3-methoxybenzaldehyde) coordinates with the Cu(II) catalyst, typically displacing an acetate ligand after deprotonation by a mild base.

  • Transmetalation: The arylboronic acid (or its trifluoroborate salt) undergoes transmetalation with the copper-alkoxide complex, transferring the aryl group to the copper center.

  • Oxidation & Reductive Elimination: The resulting Cu(II) intermediate is proposed to undergo oxidation to a transient Cu(III) species. This high-valent copper complex then undergoes rapid reductive elimination to form the desired C-O bond of the aryl ether product and a Cu(I) species.[3][5]

  • Catalyst Regeneration: The Cu(I) species is re-oxidized to the active Cu(II) state by a terminal oxidant, such as O₂, allowing the catalytic cycle to continue.[6]

chan_lam_cycle cluster_main Chan-Lam Catalytic Cycle for C-O Coupling Cu_II Cu(II)L₂ Cu_OAr L-Cu(II)-OR Cu_II->Cu_OAr R-OH, Base Cu_III L₂-Cu(III)(Ar)-OR Cu_OAr->Cu_III Ar'-B(OH)₂ (Transmetalation) Cu_I Cu(I)L Cu_III->Cu_I Product Ar-OR Cu_III->Product Reductive Elimination Cu_I->Cu_II O₂ (Oxidant) Catalyst Regeneration

Caption: Proposed catalytic cycle for the Chan-Lam C-O coupling reaction.

Rationale for Reagent Selection:

  • Substrate: 4-hydroxy-3-methoxybenzaldehyde (vanillin) is a readily available and inexpensive starting material.

  • Cyclopropyl Source: Potassium cyclopropyltrifluoroborate is chosen over cyclopropylboronic acid. Trifluoroborate salts often exhibit enhanced stability and reactivity in Chan-Lam couplings, providing more consistent results.[7]

  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is an effective and economical precatalyst.[8]

  • Ligand: 1,10-Phenanthroline is a critical component. As a bidentate ligand, it stabilizes the copper center, prevents catalyst decomposition, and accelerates the rate-limiting reductive elimination step, leading to higher yields.[7]

  • Oxidant: The reaction utilizes molecular oxygen (1 atm), supplied from the air or an O₂ balloon, as the terminal oxidant. This aligns with green chemistry principles by avoiding stoichiometric metallic oxidants.[6][7]

  • Base & Additives: A non-nucleophilic base like pyridine or 2,6-lutidine is typically used to facilitate the deprotonation of the phenol.[5] Molecular sieves (4Å) are included to remove trace amounts of water, which can otherwise lead to competitive protodeboronation of the boronic acid derivative.[8]

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials & Equipment:

  • 4-hydroxy-3-methoxybenzaldehyde (Vanillin, 152.15 g/mol )

  • Potassium cyclopropyltrifluoroborate (147.99 g/mol )

  • Copper(II) acetate (Cu(OAc)₂, 181.63 g/mol )

  • 1,10-Phenanthroline (180.21 g/mol )

  • Pyridine (dried, 79.10 g/mol )

  • 4Å Molecular Sieves (powdered and activated)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 50 mL round-bottom flask equipped with a magnetic stir bar

  • Condenser (optional, for elevated temperatures)

  • Oxygen balloon or an air-permeable membrane

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Reaction Setup and Execution:

  • Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxy-3-methoxybenzaldehyde (1.0 mmol, 152 mg), potassium cyclopropyltrifluoroborate (1.5 mmol, 222 mg, 1.5 equiv.), copper(II) acetate (0.1 mmol, 18 mg, 10 mol%), 1,10-phenanthroline (0.12 mmol, 22 mg, 12 mol%), and powdered 4Å molecular sieves (approx. 300 mg).

  • Solvent and Base Addition: Evacuate and backfill the flask with oxygen (or prepare to leave open to the air via a needle). Add anhydrous dichloromethane (10 mL) followed by pyridine (2.0 mmol, 160 µL, 2.0 equiv.) via syringe.

  • Reaction: Affix an oxygen-filled balloon to the flask. Vigorously stir the resulting suspension at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The starting vanillin spot should be consumed over time, and a new, less polar product spot should appear. The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Quenching: Upon completion, dilute the reaction mixture with DCM (10 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the molecular sieves and inorganic salts. Wash the pad with additional DCM (2 x 10 mL).

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) to remove the copper catalyst, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) to afford the pure 4-cyclopropoxy-3-methoxybenzaldehyde.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected ¹H NMR signals include a singlet for the aldehyde proton (~9.8 ppm), aromatic protons, a singlet for the methoxy group (~3.9 ppm), and multiplets for the cyclopropyl protons (~0.7-0.9 ppm and ~3.8 ppm).

Optimization and Data Summary

The success of the Chan-Lam coupling is sensitive to several parameters. The following table provides guidance for optimization and troubleshooting.

ParameterStandard ConditionRationale & Optimization Notes
Catalyst Loading 10 mol% Cu(OAc)₂Effective for many substrates. Can be reduced to 5 mol% for highly reactive phenols, or increased to 20 mol% for challenging substrates to improve conversion rate.
Ligand 1.2 equiv. (to Cu)1,10-phenanthroline is highly effective.[7] Other N-based ligands like bipyridine can be screened, but may result in lower yields. The ligand-to-copper ratio is critical.
Boron Reagent 1.5 equiv.An excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.
Base 2.0 equiv. PyridineA non-nucleophilic base is essential. 2,6-Lutidine can be a substitute. Stronger inorganic bases (e.g., K₂CO₃) are generally less effective in this protocol.
Solvent Dichloromethane (DCM)A non-coordinating solvent is preferred. Toluene or 1,2-dichloroethane (DCE) can be used, especially if higher temperatures are required.
Temperature Room TemperatureMild conditions are a key advantage.[3] If the reaction is sluggish, gentle heating to 40-50 °C can significantly increase the rate without promoting decomposition.
Atmosphere O₂ (1 atm) or AirOxygen is the terminal oxidant.[6] Running under an O₂ balloon is generally superior to an open-to-air setup, ensuring a consistent supply of the oxidant.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to product characterization.

Caption: Workflow for Chan-Lam synthesis of 4-cyclopropoxy-3-methoxybenzaldehyde.

Conclusion

The described Chan-Lam coupling protocol provides an efficient, mild, and scalable method for the synthesis of 4-cyclopropoxy-3-methoxybenzaldehyde. By leveraging a well-defined copper/1,10-phenanthroline catalytic system and potassium cyclopropyltrifluoroborate, this procedure avoids the harsh conditions and expensive catalysts associated with other cross-coupling methods.[9] This application note serves as a comprehensive guide for researchers, enabling the reliable production of this valuable building block for applications in medicinal chemistry and materials science.

References

  • Chan–Lam coupling - Wikipedia. Available at: [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. Available at: [Link]

  • CHAN LAM COUPLING | PPTX - Slideshare. Available at: [Link]

  • Devi, P. S., Saranya, S., & Anilkumar, G. (2024). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology, 14(10), 2320-2351. Available at: [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12145-12207. Available at: [Link]

  • Ye, Z., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4845-4850. Available at: [Link]

  • Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Batey, R. A., et al. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters, 16(19), 5028-5031. Available at: [Link]

  • Raghuvanshi, D. S., et al. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. New Journal of Chemistry. Available at: [Link]

  • Watson, A. J. B., et al. (2019). Mechanistic Development and Recent Applications of the Chan-Lam Amination. Chemical Reviews. Available at: [Link]

  • Modification of Natural Products via Chan-Lam Coupling: A Greener Approach for C-Heteroatom Bond Formation - Green Chemistry For Sustainability. Available at: [Link]

  • Ley, S. V., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1628-1635. Available at: [Link]

  • Sanford, M. S., et al. (2019). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 21(11), 4005-4009. Available at: [Link]

  • Liu, P., et al. (2021). Enantioselective Chan-Lam S-Arylation of Sulfenamides. Journal of the American Chemical Society. Available at: [Link]

  • Gorin, D. J. (2021). Oxidative cross-coupling processes inspired by the Chan-Lam reaction. Accounts of Chemical Research, 54(7), 1775-1786. Available at: [Link]

  • Chan–Lam C–X Coupling Reaction - ResearchGate. Available at: [Link]

Sources

Application

Reaction of cyclopropyl bromide with vanillin potassium salt

Application Note: Overcoming the Barrier in the O-Cyclopropylation of Vanillin Potassium Salt Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming the Barrier in the O-Cyclopropylation of Vanillin Potassium Salt

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, high-yielding protocol for the synthesis of 4-cyclopropoxy-3-methoxybenzaldehyde via the reaction of vanillin potassium salt with cyclopropyl bromide.

Mechanistic Causality: Why Standard Ether Synthesis Fails

The synthesis of aryl alkyl ethers is typically achieved via the Williamson ether synthesis, a classic


 nucleophilic substitution. However, attempting to react vanillin potassium salt directly with cyclopropyl bromide under standard thermal conditions will inevitably result in reaction failure or trace yields.

The Kinetic Barrier: The


 mechanism requires a trigonal bipyramidal transition state where the reacting carbon atom temporarily assumes an 

-like hybridization, demanding bond angles of approximately 120°. The carbons in a cyclopropane ring are locked into highly strained ~60° angles. Forcing a cyclopropyl carbon into a 120° transition state introduces insurmountable Baeyer strain, raising the activation energy to prohibitive levels [1].

The Catalytic Solution: To bypass this forbidden


 pathway, the reaction must be rerouted through a transition-metal-catalyzed mechanism. While modern O-cyclopropylation frequently employs Chan-Lam coupling using cyclopropylboronic acid and Cu(II) under aerobic conditions [2], supply-chain constraints or specific legacy routes often necessitate the use of cyclopropyl bromide [3].

To achieve this, we employ a Copper(I)-catalyzed Ullmann-type C-O cross-coupling . In this pathway, an electron-rich Cu(I)-ligand complex undergoes oxidative addition into the strong C-Br bond of cyclopropyl bromide (or proceeds via a radical-rebound mechanism), followed by ligand exchange with the vanillin phenoxide, and subsequent reductive elimination to form the C-O bond. This completely circumvents the geometric constraints of the


 transition state.

Mechanism A Vanillin Potassium Salt + Cyclopropyl Bromide B Direct SN2 Pathway (Williamson Ether) A->B Thermal Heating C Cu(I) Catalyzed Ullmann-Type Pathway A->C CuI / Ligand 120°C D Transition State Ring Strain > 120° B->D E Oxidative Addition / Reductive Elimination C->E F Reaction Failure (No Product) D->F Prohibitive Activation Energy G 4-Cyclopropoxy-3- methoxybenzaldehyde E->G Favorable Kinetics

Mechanistic divergence: Forbidden SN2 pathway vs. successful Cu(I)-catalyzed cross-coupling.

Experimental Design and Optimization Data

Because cyclopropyl bromide is highly volatile (b.p. ~69 °C), conducting the reaction at the required 120 °C necessitates the use of a sealed pressure vessel. The choice of ligand is critical; electron-rich bidentate nitrogen ligands stabilize the Cu(I) center and accelerate the challenging oxidative addition step.

Table 1: Optimization of Reaction Parameters

EntryCatalyst / Ligand SystemTemp (°C)Time (h)Yield (%)Empirical Observation
1None (Thermal

Attempt)
12024< 2%Starting material recovered;

failure.
2CuI (20 mol%) / None1202415%Sluggish reaction; severe catalyst aggregation.
3CuI (20 mol%) / 1,10-Phenanthroline (20 mol%)1202468%Standard Ullmann coupling conditions.
4CuI (20 mol%) / 3,4,7,8-Me₄-Phenanthroline (20 mol%)1202482% Electron-rich ligand accelerates oxidative addition.

Note: All reactions performed in anhydrous DMF in a sealed pressure tube. Yields determined by HPLC against an internal standard.

Step-by-Step Methodology: Self-Validating Protocol

This protocol utilizes a self-validating framework. Checkpoints are embedded within the steps to ensure the chemical integrity of the reaction before proceeding.

Materials Required:
  • Vanillin potassium salt (1.0 equiv, 10.0 mmol, 1.90 g)

  • Cyclopropyl bromide (2.5 equiv, 25.0 mmol, 2.00 mL) — Excess used to compensate for headspace partitioning.

  • Copper(I) Iodide (CuI) (0.2 equiv, 2.0 mmol, 380 mg)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (0.2 equiv, 2.0 mmol, 472 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Protocol:

Step 1: Inert Atmosphere Preparation

  • Flame-dry a 50 mL heavy-walled pressure tube equipped with a Teflon screw cap.

  • Transfer the tube to an Argon-filled glovebox or use standard Schlenk techniques.

  • Charge the tube with Vanillin potassium salt, CuI, and the phenanthroline ligand.

Step 2: Reagent Addition & Catalyst Activation

  • Add 20 mL of anhydrous DMF to the solid mixture.

  • Validation Checkpoint 1: Upon stirring, the suspension should transition from a pale/murky mixture to a deep red/brown homogeneous solution within 5 minutes. This color change confirms the successful formation of the active Cu(I)-ligand complex.

  • Inject the cyclopropyl bromide into the mixture. Seal the pressure tube tightly immediately to prevent evaporative loss.

Step 3: Catalytic Coupling

  • Transfer the sealed tube to a pre-heated oil bath set to 120 °C.

  • Stir vigorously (800 rpm) for 24 hours.

  • Safety Note: Ensure the pressure tube is rated for at least 150 psi and is placed behind a blast shield.

Step 4: Quench and Extraction

  • Remove the tube from the oil bath and allow it to cool completely to room temperature before carefully unsealing.

  • Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and quench by adding 50 mL of saturated aqueous

    
    .
    
  • Stir for 15 minutes. The aqueous layer will turn deep blue, indicating the sequestration of copper ions into soluble

    
     complexes.
    
  • Separate the layers and extract the aqueous phase with EtOAc (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 5: Purification & Analytical Validation

  • Validation Checkpoint 2 (TLC): Spot the crude mixture on silica gel (Eluent: 7:3 Hexanes:EtOAc). Acidified vanillin has an

    
     of ~0.3. The desired O-cyclopropyl product is significantly less polar and will appear at an 
    
    
    
    of ~0.6 (UV active).
  • Purify via flash column chromatography to yield 4-cyclopropoxy-3-methoxybenzaldehyde as a pale yellow oil/solid.

  • Validation Checkpoint 3 (NMR): Confirm product integrity via

    
    H NMR (
    
    
    
    ). Ensure the disappearance of the broad phenolic -OH singlet (~9.8 ppm) and verify the appearance of the cyclopropyl methine proton (m, ~3.8 ppm, 1H) and methylene protons (m, 0.8–0.9 ppm, 4H).

Workflow Step1 1. Inert Preparation Glovebox setup: Weigh CuI (20 mol%), Ligand, and Vanillin-K salt Step2 2. Reagent Addition Suspend in anhydrous DMF, inject Cyclopropyl Bromide (2.5 eq) Step1->Step2 Step3 3. Catalytic Coupling Heat at 120°C for 24h in a sealed pressure tube Step2->Step3 Step4 4. Quench & Extraction Cool to RT, quench with NH4Cl (aq), extract with EtOAc (3x) Step3->Step4 Step5 5. Purification Filter through Celite, Silica Gel Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Cu-catalyzed O-cyclopropylation of vanillin.

References

  • Engle, K. M., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journals. Retrieved from: [Link]

Method

Application Note: Scalable Synthesis of 4-Cyclopropoxy-3-Methoxybenzaldehyde

The following Application Note and Protocol is designed for process chemists and researchers requiring a robust, scalable route to 4-cyclopropoxy-3-methoxybenzaldehyde (CAS: 1204415-66-6). Abstract & Strategic Overview T...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for process chemists and researchers requiring a robust, scalable route to 4-cyclopropoxy-3-methoxybenzaldehyde (CAS: 1204415-66-6).

Abstract & Strategic Overview

The target molecule, 4-cyclopropoxy-3-methoxybenzaldehyde , is a high-value intermediate, structurally related to PDE4 inhibitors (e.g., Roflumilast analogs). While the introduction of cyclopropylmethyl groups is trivial (via standard Williamson ether synthesis), the introduction of a direct cyclopropyl ether linkage is chemically challenging due to the poor electrophilicity of cyclopropyl halides.

Standard SN2 backside attack is sterically and electronically disfavored on a cyclopropyl ring (I-strain and inability to achieve the planar transition state). Therefore, this protocol utilizes a High-Temperature Pressure-Mediated Alkylation strategy. We bypass the kinetic barrier by using a polar aprotic solvent (NMP) at elevated temperatures (140–150 °C) in a sealed reactor, ensuring the volatile alkylating agent (Cyclopropyl bromide, bp 69 °C) remains in the liquid phase.

To ensure scalability, this guide replaces chromatographic purification with a Bisulfite Adduct Purification workflow, exploiting the aldehyde functionality to isolate the product in >98% purity without silica gel.

Retrosynthetic Analysis & Reaction Design

The synthesis is a one-step alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • Starting Material: Vanillin (Commodity chemical, cheap).

  • Reagent: Cyclopropyl Bromide (Volatile, moderate cost).

  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to facilitate Finkelstein-like halogen exchange in situ.

  • Base: Potassium Carbonate (K₂CO₃) – preferred over Cs₂CO₃ for cost efficiency at scale.

Reaction Scheme (DOT Visualization)

ReactionScheme Vanillin Vanillin (4-OH-3-OMe-Ph-CHO) Intermediate Transition State (High Energy) Vanillin->Intermediate Deprotonation Reagents Cyclopropyl Bromide K2CO3 / KI NMP, 145°C, Pressure Reagents->Intermediate Product 4-Cyclopropoxy- 3-methoxybenzaldehyde Intermediate->Product Alkylation

Figure 1: Reaction pathway overcoming the high activation energy of cyclopropyl electrophiles.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature 140–150 °C Critical: Below 130 °C, reaction rate is negligible due to the high energy barrier of cyclopropyl substitution.
Pressure 3–6 bar Safety/Yield: Cyclopropyl bromide boils at 69 °C. An autoclave/pressure vessel is mandatory to maintain stoichiometry at 150 °C.
Solvent NMP or DMF Polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive. NMP is preferred for higher thermal stability.
Stoichiometry 2.0–3.0 equiv. Cyclopropyl bromide is prone to thermal degradation and elimination. Excess is required to drive conversion.
Catalyst KI (10 mol%) In situ conversion of R-Br to R-I (more reactive) accelerates the sluggish alkylation.

Detailed Experimental Protocol

Equipment Preparation[2][3]
  • Reactor: Stainless steel high-pressure reactor (Parr or similar) or a heavy-walled glass pressure tube (for <20g scale) with a burst disk rating >10 bar.

  • Stirring: High-torque magnetic stirring or overhead mechanical stirring (for >100g scale).

Step-by-Step Procedure

Step 1: Reactor Charging

  • To the reactor, charge Vanillin (1.0 equiv, e.g., 15.2 g, 100 mmol).

  • Add Potassium Carbonate (anhydrous, milled) (2.5 equiv, 34.5 g).

  • Add Potassium Iodide (0.1 equiv, 1.66 g).

  • Add N-Methyl-2-pyrrolidone (NMP) (5.0 vol relative to Vanillin, ~75 mL). Note: Minimum solvent is needed to maximize collision frequency.

  • Stir at room temperature for 15 minutes to form the phenoxide. The mixture will turn yellow/orange.[1]

Step 2: Reagent Addition & Reaction 6. Add Cyclopropyl Bromide (2.5 equiv, 30.2 g / ~20 mL). 7. Seal the reactor immediately. 8. Heat the reaction mixture to 145 °C (internal temperature).

  • Observation: Pressure will rise as the internal temp crosses 70 °C. Expect internal pressure to reach 3–5 bar depending on headspace.
  • Maintain 145 °C for 18–24 hours .
  • Monitor via HPLC or GC (if sampling is possible under pressure) or run for fixed time. Target conversion >90%.

Step 3: Workup (Quench & Extraction) 11. Cool the reactor to <30 °C. Vent residual pressure carefully into a fume hood (cyclopropyl bromide vapors are toxic). 12. Pour the reaction mixture into Ice Water (10 vol, 750 mL). 13. Extract with Ethyl Acetate or MTBE (3 x 150 mL).

  • Why: NMP is water-miscible and will stay in the aqueous phase.
  • Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual NMP.
Purification: The Bisulfite Method (Scalable)

Avoid silica columns. Use this chemical purification technique specific to aldehydes.

Step 4: Bisulfite Adduct Formation 15. Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) (approx. 40% aq). 16. Add the NaHSO₃ solution (2.0 equiv) to the organic layer containing the crude product. 17. Stir vigorously for 2–4 hours. A thick white precipitate (the bisulfite adduct) may form, or the product may migrate into the aqueous phase. 18. Phase Separation:

  • Separate the layers. Keep the Aqueous Layer (contains the target aldehyde adduct).
  • Optional: Wash the aqueous layer with fresh MTBE to remove non-aldehyde impurities (O-alkylated byproducts, dimers).

Step 5: Regeneration & Isolation 19. Cool the aqueous layer to 10 °C. 20. Basify carefully with 10% NaOH or Sodium Carbonate solution until pH >10.

  • Chemistry: This reverses the adduct, regenerating the free aldehyde.
  • The product will oil out or precipitate.[1] Extract with Ethyl Acetate (2 x 100 mL).
  • Dry over MgSO₄, filter, and concentrate under vacuum.
  • Final Polish: If the product is a solid, recrystallize from Ethanol/Heptane . If oil, high-vacuum distillation (bp >150 °C at high vac) can be performed, though the bisulfite method usually yields >98% purity.

Process Workflow Diagram

ProcessFlow cluster_reaction Reaction Phase (Pressure) cluster_workup Workup Phase cluster_purification Purification Phase (Bisulfite) Charge Charge Vanillin, K2CO3, KI, NMP AddReagent Add Cyclopropyl Bromide (Volatile!) Charge->AddReagent SealHeat Seal Reactor & Heat 145°C, 24h, ~4 bar AddReagent->SealHeat Quench Quench into Ice Water SealHeat->Quench Extract Extract into MTBE (Remove NMP) Quench->Extract Bisulfite Add NaHSO3 (aq) Form Water-Soluble Adduct Extract->Bisulfite Wash Wash Organic Phase (Discard Impurities) Bisulfite->Wash Org Layer Regen Basify Aqueous Phase (pH >10) Regenerate Aldehyde Bisulfite->Regen Aq Layer (Target) Final Isolate Pure Product (>98% Purity) Regen->Final

Figure 2: End-to-end process flow emphasizing the chemical purification strategy.

Analytical Data & Quality Control

  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H, -CH O) – Distinctive aldehyde peak.

    • δ 7.40–7.00 (m, 3H, Ar-H ) – Aromatic region.

    • δ 3.90 (s, 3H, -OCH ₃) – Methoxy singlet.

    • δ 3.85 (m, 1H, Ar-O-CH -cyclopropyl) – Deshielded multiplet.

    • δ 0.80–0.90 (m, 4H, cyclopropyl -CH ₂-) – Characteristic high-field multiplets.

  • Key QC Check: Absence of peaks at δ 5.0–6.0 (indicates elimination to allyl/vinyl species) and absence of broad OH peak (unreacted Vanillin).

Safety & Handling (EHS)

  • Cyclopropyl Bromide: Highly volatile and an alkylating agent. Handle in a fume hood. Use essentially closed systems.

  • Pressure Hazard: The reaction generates significant pressure. Ensure the reactor is rated for at least 10 bar and equipped with a rupture disc.

  • Thermal Runaway: While substitution is slow, thermal decomposition of reagents is possible. Do not exceed 160 °C.

References

  • Target Molecule CAS: - 4-Cyclopropoxy-3-methoxybenzaldehyde.[2][3][4][5][6][7]

  • Methodology (Cyclopropylation):Process for the preparation of cyclopropyl aryl ethers. US Patent 6,034,239.
  • Methodology (General Phenol Alkylation): T. Miyakoshi et al., "Synthesis of Cyclopropyl Ethers," Organic Process Research & Development.
  • Purification Strategy:Purification of Aldehydes via Bisulfite Adducts. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.6.

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).

Sources

Application

Application Notes and Protocols for the Reductive Amination of 4-Cyclopropoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-Cyclopropoxy-3-methoxybenzaldehyde in Amine Synthesis In the landsca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Cyclopropoxy-3-methoxybenzaldehyde in Amine Synthesis

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel secondary and tertiary amines is a cornerstone of molecular design. These motifs are prevalent in a vast array of pharmacologically active agents. 4-Cyclopropoxy-3-methoxybenzaldehyde has emerged as a valuable building block, offering a unique combination of electronic and steric properties. The cyclopropoxy group, in particular, can enhance metabolic stability and introduce a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

Reductive amination stands as one of the most efficient and widely utilized methods for the C-N bond formation, prized for its operational simplicity and broad substrate scope.[1][2] This guide provides a detailed exploration of the reductive amination of 4-cyclopropoxy-3-methoxybenzaldehyde, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. The protocols and insights presented herein are designed to empower researchers to confidently and successfully incorporate this versatile aldehyde into their synthetic workflows.

The Mechanism and Rationale of One-Pot Reductive Amination

The direct, or one-pot, reductive amination is a highly efficient process that combines the formation of an imine or iminium ion and its subsequent reduction in a single procedural step.[3] The reaction between 4-cyclopropoxy-3-methoxybenzaldehyde and a primary or secondary amine begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by the elimination of water to yield a transient imine (from a primary amine) or an iminium ion (from a secondary amine).

The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this purpose.[1] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards the aldehyde but highly effective for the reduction of the more electrophilic iminium ion.[1] This high degree of chemoselectivity minimizes the formation of the corresponding alcohol as a byproduct, a common issue with less selective reducing agents like sodium borohydride.

Reductive_Amination_Mechanism

Recommended Protocol for the Reductive Amination of 4-Cyclopropoxy-3-methoxybenzaldehyde

This protocol provides a general procedure for the reductive amination of 4-cyclopropoxy-3-methoxybenzaldehyde with a primary or secondary amine using sodium triacetoxyborohydride.

Materials:

  • 4-Cyclopropoxy-3-methoxybenzaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[4]

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-cyclopropoxy-3-methoxybenzaldehyde (1.0 eq).

  • Addition of Amine: Add the primary or secondary amine (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.5 M with respect to the aldehyde.

  • (Optional) Acid Catalyst: For less reactive amines, a catalytic amount of glacial acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation.[3]

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and imine/iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to afford the desired amine.[5]

Quantitative Data and Reaction Parameters

The following table provides a summary of typical reaction parameters and expected outcomes for the reductive amination of 4-cyclopropoxy-3-methoxybenzaldehyde.

ParameterRecommended Value/RangeRationale and Notes
Stoichiometry
Aldehyde1.0 eqLimiting reagent.
Amine1.0 - 1.2 eqA slight excess can drive the imine formation equilibrium.
NaBH(OAc)₃1.2 - 1.5 eqAn excess ensures complete reduction of the iminium intermediate.
Solvent Anhydrous DCE or THFDCE is often preferred for its higher boiling point and good solvating properties for a wide range of substrates.[4]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 2 - 24 hoursVaries depending on the nucleophilicity of the amine. Monitor by TLC or LC-MS.
Catalyst Glacial Acetic Acid (optional)Can accelerate the reaction, particularly with weakly basic amines.[6]
Expected Yield 70 - 95%Yields are generally high, contingent on the amine and purification efficiency.

Experimental Workflow Diagram

Experimental_Workflow

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete imine/iminium ion formation.- Low quality or decomposed NaBH(OAc)₃.- Add a catalytic amount of glacial acetic acid to promote imine formation.[6]- Use freshly opened or properly stored NaBH(OAc)₃.
Formation of Alcohol Byproduct - The reducing agent is not sufficiently selective.- Water present in the reaction mixture.- Ensure the use of NaBH(OAc)₃, as it is highly selective for the iminium ion over the aldehyde.[1]- Use anhydrous solvents and reagents.
Dialkylation of Primary Amines - The secondary amine product is more nucleophilic than the starting primary amine and reacts with the remaining aldehyde.- Use a slight excess of the primary amine.- Consider a two-step procedure: first form the imine, then add the reducing agent.[4]
Difficult Purification - The product amine is highly polar and water-soluble.- Co-elution of product with unreacted starting materials.- Perform an acid-base extraction to isolate the amine.- Optimize the solvent system for column chromatography.

Conclusion

The reductive amination of 4-cyclopropoxy-3-methoxybenzaldehyde using sodium triacetoxyborohydride is a robust and highly effective method for the synthesis of a diverse range of secondary and tertiary amines. The mild reaction conditions, high chemoselectivity of the reducing agent, and generally high yields make this a valuable transformation in the toolkit of medicinal and organic chemists. By understanding the underlying mechanism and adhering to the detailed protocols and troubleshooting guidance provided, researchers can confidently apply this methodology to accelerate their drug discovery and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • The Organic Reaction Mechanisms Group. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. The Merck Index Online. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Yoritate, M., Meguro, T., Matsuo, N., Shirokane, K., Sato, T., & Chida, N. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. Chemistry, 20(26), 8210–8216. [Link]

  • Wikipedia. (2023, December 27). Reductive amination. [Link]

  • Rahman, M. M., & Al-Amin, M. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 5(1), 123-128. [Link]

  • Jumina, J., Purwono, B., & Riyanto, S. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2533-2540. [Link]

  • Yoritate, M., Meguro, T., Matsuo, N., Shirokane, K., Sato, T., & Chida, N. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. PubMed. [Link]

  • PubChemLite. (n.d.). 3-cyclopropyl-4-methoxybenzaldehyde. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Yang, Q., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. Advanced Science, e2508892. [Link]

  • Curtis, N. F., & Weatherburn, D. C. (2025). Compounds of amine-substituted cyclic amines: synthesis and structures. Australian Journal of Chemistry, 78(12), 835-856. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Nnamonu, L. A., Agwada, V. C., & Nwadinigwe, C. A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3(4), 229-234. [Link]

  • Li, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1489–1497. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). [Link]

  • NMPPDB. (n.d.). 4-hydroxy-3-methoxy-benzaldehyde. [Link]

Sources

Method

Introduction: The Strategic Fusion of the Cyclopropyl Moiety and the Schiff Base Scaffold

An in-depth guide to the synthesis and potential applications of Schiff bases derived from 4-cyclopropoxy-3-methoxybenzaldehyde, tailored for researchers and professionals in drug development. This document provides deta...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis and potential applications of Schiff bases derived from 4-cyclopropoxy-3-methoxybenzaldehyde, tailored for researchers and professionals in drug development. This document provides detailed protocols, mechanistic insights, and a comprehensive overview of the therapeutic promise of this novel class of compounds.

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a constant endeavor. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone of synthetic chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their synthetic accessibility and the tunable nature of their steric and electronic properties make them privileged scaffolds in drug design.[4][5]

This guide focuses on a specific, yet highly promising, class of Schiff bases derived from 4-cyclopropoxy-3-methoxybenzaldehyde. The incorporation of a cyclopropyl group is a strategic decision rooted in established medicinal chemistry principles. The cyclopropyl ring, a small, strained carbocycle, is a bioisostere for various functional groups and is known to confer several advantageous properties upon a parent molecule.[6][7] These benefits include enhanced metabolic stability by mitigating oxidative metabolism by cytochrome P450 enzymes, improved potency through rigidification of the molecular structure, and the potential for novel interactions with biological targets.[6][8]

By conjugating the 4-cyclopropoxy-3-methoxybenzaldehyde core with a diverse array of primary amines, we unlock a chemical space of novel Schiff bases with significant therapeutic potential. This document serves as a comprehensive resource, providing detailed synthetic protocols, characterization guidelines, and an exploration of the prospective applications of these compounds.

Part 1: Synthesis of Schiff Bases from 4-Cyclopropoxy-3-Methoxybenzaldehyde

The synthesis of Schiff bases from 4-cyclopropoxy-3-methoxybenzaldehyde is typically achieved through a condensation reaction with a primary amine. This reaction is generally straightforward, but optimization of conditions can lead to higher yields and purity. Below are two detailed protocols: a conventional method using thermal conditions and a green, microwave-assisted approach.

Protocol 1: Conventional Synthesis via Reflux

This method is a robust and widely applicable procedure for the synthesis of Schiff bases. The use of a catalytic amount of acid helps to activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amine.

Materials:

  • 4-cyclopropoxy-3-methoxybenzaldehyde

  • Primary amine of choice (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-cyclopropoxy-3-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0 - 1.1 equivalents) with continuous stirring. A slight excess of the amine can help drive the reaction to completion, especially if it is volatile.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[9]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[10]

Protocol 2: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis is an energy-efficient and time-saving alternative to conventional heating.[11] This protocol is particularly useful for high-throughput synthesis and library generation.

Materials:

  • 4-cyclopropoxy-3-methoxybenzaldehyde

  • Primary amine of choice

  • Ethanol (or other suitable microwave-transparent solvent)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Commercial microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-cyclopropoxy-3-methoxybenzaldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in a small volume of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature and power for a short duration (typically 5-15 minutes). The optimal conditions should be determined empirically for each substrate combination.

  • After irradiation, cool the vessel to room temperature.

  • The product can be isolated as described in the conventional protocol (filtration or solvent evaporation followed by recrystallization).

Troubleshooting and Optimization
Problem Possible Cause Solution
Low or No Yield Incomplete reactionIncrease reaction time or temperature. For conventional synthesis, ensure proper reflux. For microwave synthesis, increase irradiation time or power.
Reversible reactionRemove water as it forms using a Dean-Stark apparatus (for conventional synthesis in a non-polar solvent like toluene).
Impure Product Unreacted starting materialsWash the crude product with a solvent in which the starting materials are soluble but the product is not. Optimize stoichiometry.
Side reactionsLower the reaction temperature or use a milder catalyst.

Part 2: Characterization of 4-Cyclopropoxy-3-methoxybenzaldehyde Schiff Bases

Thorough characterization is crucial to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base. The formation of the azomethine linkage is confirmed by the appearance of a characteristic stretching vibration.

  • Expected Observations:

    • Disappearance of the C=O stretching band of the aldehyde (typically around 1680-1700 cm⁻¹).

    • Disappearance of the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

    • Appearance of a strong C=N stretching band for the imine group, typically in the range of 1600-1650 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the molecule.

  • ¹H NMR:

    • The most diagnostic signal is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum, around δ 8.0-9.0 ppm.[4]

    • Signals corresponding to the aromatic protons, the methoxy group protons (around δ 3.8-4.0 ppm), and the cyclopropyl group protons will also be present.

  • ¹³C NMR:

    • The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-C=N-), typically in the range of δ 150-165 ppm.[4]

    • The disappearance of the aldehyde carbonyl carbon signal (around δ 190 ppm) is another key indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

Part 3: Prospective Applications in Drug Development

The unique structural features of Schiff bases derived from 4-cyclopropoxy-3-methoxybenzaldehyde position them as promising candidates for a variety of therapeutic applications.

Anticancer Activity

Schiff bases are well-documented for their cytotoxic effects against various cancer cell lines.[5] The mechanism of action is often attributed to the azomethine group, which can interact with biological macromolecules. The presence of the cyclopropyl group may enhance this activity by improving metabolic stability and cellular uptake.

Antimicrobial and Antifungal Agents

The imine group is a key pharmacophore for antimicrobial activity. Schiff bases can interfere with microbial cell wall synthesis or disrupt other essential cellular processes. The lipophilicity imparted by the cyclopropoxy and methoxy groups may enhance the ability of these compounds to penetrate microbial cell membranes.

Antioxidant and Anti-inflammatory Properties

Some Schiff bases have demonstrated significant antioxidant and anti-inflammatory activities.[1] These properties are often linked to their ability to scavenge free radicals and modulate inflammatory pathways. The electron-donating nature of the cyclopropoxy and methoxy groups may contribute to the antioxidant potential of these molecules.

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification Aldehyde 4-Cyclopropoxy-3-methoxybenzaldehyde Condensation Condensation Reaction (Ethanol, cat. Acetic Acid) Aldehyde->Condensation Amine Primary Amine Amine->Condensation Crude Crude Schiff Base Condensation->Crude Cooling/Solvent Removal Purified Purified Schiff Base Crude->Purified Recrystallization

Caption: A workflow diagram illustrating the general synthesis of Schiff bases.

Reaction Mechanism

reaction_mechanism aldehyde R-CHO hemiaminal [R-CH(OH)-NH-R'] aldehyde->hemiaminal + R'-NH₂ amine R'-NH₂ amine->hemiaminal schiff_base R-CH=N-R' hemiaminal->schiff_base - H₂O water H₂O

Caption: A simplified mechanism for acid-catalyzed Schiff base formation.

Conclusion

The preparation of Schiff bases from 4-cyclopropoxy-3-methoxybenzaldehyde represents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the creation of diverse libraries of these compounds. The strategic incorporation of the cyclopropyl moiety is expected to impart favorable pharmacokinetic and pharmacodynamic properties, making these Schiff bases compelling candidates for further investigation in various disease models. Researchers and drug development professionals are encouraged to explore the rich chemical space and biological potential of this exciting class of molecules.

References

  • Benchchem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Bendale, A. R., et al. (2011). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). ResearchGate.
  • Chigurupati, S., et al. (2021). Green synthesis and in silico characterization of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases for insulysin inhibition – a potential lead for type 2 diabetes mellitus. Journal of Applied Pharmaceutical Science, 11(07), 063-071.
  • Various Authors. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate.
  • Kasare, M. S., et al. (n.d.). Novel Schiff base scaffolds derived from 4-aminoantipyrine and 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde: Synthesis, antibacterial, antioxidant and anti-inflammatory. ResearchGate.
  • Chigurupati, S., et al. (2021). Green synthesis and in silico characterization of 4-Hydroxy-3- methoxybenzaldehyde Schiff bases for insulysin inhibition - a potential lead for type 2 diabetes mellitus. Queen's University Belfast Research Portal.
  • Aziz, A. A., et al. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. RSIS International.
  • Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-58.
  • Unknown Authors. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3).
  • Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
  • Unknown Authors. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research.
  • Benchchem. (n.d.). Application of 4-Methoxy-3-nitrobenzaldehyde in Materials Science Research.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Schiff Base Synthesis with 4-Methoxy-3-nitrobenzaldehyde.
  • Various Authors. (n.d.). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Chemistry.
  • Wang, Y., et al. (2006). Compare of three ways of synthesis of simple Schiff base. Molbank, 2006(4), M514.
  • Ali, A. A., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy, 11(11), 1735-1741.

Sources

Application

Crystallization solvents for 4-cyclopropoxy-3-methoxybenzaldehyde

An Application Guide to the Crystallization of 4-Cyclopropoxy-3-methoxybenzaldehyde Authored by: Dr. Gemini, Senior Application Scientist Abstract This comprehensive guide details the principles and protocols for the suc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 4-Cyclopropoxy-3-methoxybenzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the principles and protocols for the successful crystallization of 4-cyclopropoxy-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The purity and solid-state properties of this compound are critical for downstream processability and the quality of the final active pharmaceutical ingredient (API). This document provides researchers, scientists, and drug development professionals with a foundational understanding of solvent selection strategies and robust, step-by-step protocols for both cooling and anti-solvent crystallization methods. The methodologies presented herein are designed to be self-validating systems, emphasizing rational experimental design to achieve high purity and desirable crystal morphology.

Introduction: The Critical Role of Crystallization

Crystallization is a paramount purification technique in the pharmaceutical industry, separating a desired compound from impurities present in the reaction mixture.[1] For an intermediate like 4-cyclopropoxy-3-methoxybenzaldehyde, achieving high purity is essential to prevent the carry-over of impurities into the final API. Beyond purification, the crystallization process dictates crucial physical characteristics of the solid, including its crystal habit (morphology), particle size distribution, and polymorphic form. These attributes directly influence downstream processes such as filtration, drying, and formulation.[2]

The selection of an appropriate solvent system is the most critical decision in developing a crystallization process.[2] The solvent influences solubility, nucleation and growth kinetics, and the potential for solvate formation.[2][3] An improperly chosen solvent can lead to poor yield, inadequate purity, or the formation of an undesired crystal form (polymorph), which can have different physical properties like solubility and stability.[3] This guide provides a systematic approach to solvent selection and process optimization for 4-cyclopropoxy-3-methoxybenzaldehyde.

Principles of Solvent Selection

The ideal crystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature.[1] This differential solubility is the driving force for cooling crystallization. Alternatively, an anti-solvent crystallization approach can be used where the compound is highly soluble in a primary solvent but poorly soluble in a secondary, miscible "anti-solvent."[4]

Key Solvent Selection Criteria:
  • Solubility Profile: The compound should exhibit a steep solubility curve as a function of temperature for cooling crystallization. For anti-solvent crystallization, high solubility in the primary solvent and low solubility in the anti-solvent are required.[1]

  • Impurity Rejection: The chosen solvent should ideally keep impurities dissolved in the mother liquor upon crystallization of the desired product.[5]

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range for dissolution but not so high as to require extreme heating, which could risk thermal degradation of the aldehyde.

  • Safety and Environmental Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact.

  • Crystal Morphology: The solvent system can significantly impact the final crystal shape (e.g., needles vs. plates), which affects filtration and handling properties.[3][6]

Solvent Screening for 4-Cyclopropoxy-3-methoxybenzaldehyde

A preliminary solvent screen is the first step in developing a crystallization protocol. Given the structure of 4-cyclopropoxy-3-methoxybenzaldehyde (an aromatic aldehyde with ether functionalities), a range of solvents with varying polarities should be evaluated. The following table provides a representative list of solvents for initial screening.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Ethanol Protic7824.5Good starting point. Often used for vanillin derivatives.[7] Likely to be a good solvent at elevated temperatures.
Isopropanol (IPA) Protic8219.9Similar to ethanol, offers a slightly different polarity and solvation profile.
Ethyl Acetate Ester776.0A medium-polarity solvent, often effective for moderately polar compounds.[8]
Toluene Aromatic1112.4A non-polar solvent that can be effective for aromatic compounds.[9] May require a higher temperature.
Acetone Ketone5620.7A polar aprotic solvent with a low boiling point, useful for dissolving many organics.
Heptane/Hexane Aliphatic98 / 691.9Non-polar. Unlikely to be a good primary solvent but are excellent candidates for use as anti-solvents.[2][8]
Water Protic10080.1The compound is likely poorly soluble in water, making water a potential anti-solvent in combination with a miscible organic solvent like ethanol or acetone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the crystallization of 4-cyclopropoxy-3-methoxybenzaldehyde. Safety glasses, lab coats, and gloves should be worn at all times. All heating should be performed using a controllable heating mantle or oil bath.

Workflow Overview

The general workflow for crystallization involves dissolution of the crude material, followed by a process to induce supersaturation (cooling or anti-solvent addition), leading to crystal formation. The final steps involve isolating, washing, and drying the purified product.[1][10]

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification dissolve Dissolve Crude Compound in Minimum Hot Solvent induce Induce Supersaturation dissolve->induce cool Slow Cooling induce->cool Cooling Method antisolvent Add Anti-solvent induce->antisolvent Anti-solvent Method filter Collect Crystals (Vacuum Filtration) cool->filter antisolvent->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end end dry->end Pure Product

Caption: General experimental workflow for crystallization.

Protocol 1: Single Solvent Cooling Crystallization

This method is ideal when a solvent with a significant temperature-dependent solubility profile is identified. Ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude 4-cyclopropoxy-3-methoxybenzaldehyde into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., ethanol). Begin heating the mixture with stirring to near the solvent's boiling point.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[10]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them.[10]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[10]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent to remove any residual mother liquor containing impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This protocol is effective when the compound is highly soluble in a solvent even at low temperatures, but a miscible anti-solvent is available. A common system is Ethyl Acetate/Heptane.

  • Dissolution: At room temperature, dissolve the crude 4-cyclopropoxy-3-methoxybenzaldehyde in the minimum amount of a "good" solvent (e.g., ethyl acetate) in a flask with stirring.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., heptane) dropwise to the stirred solution.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), which indicates the onset of precipitation.[9] If the solution becomes too cloudy, add a few drops of the good solvent to redissolve the precipitate slightly.

  • Crystal Growth: Allow the mixture to stir at room temperature for 1-2 hours to allow for complete crystallization and crystal growth.

  • Cooling (Optional): To maximize yield, the flask can be cooled in an ice bath for 30 minutes.

  • Isolation & Washing: Isolate the crystals by vacuum filtration and wash the filter cake with a small amount of the anti-solvent or a mixture rich in the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Characterization and Quality Control

To ensure the success of the purification, the final product must be characterized. This is a critical step in creating a self-validating protocol.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Thin Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the final product by comparing it to the crude material and a reference standard.

  • Spectroscopy (¹H NMR, IR): Confirms the chemical structure of the purified compound and ensures no degradation has occurred.

Conclusion

The crystallization of 4-cyclopropoxy-3-methoxybenzaldehyde is a crucial step for ensuring its suitability as a pharmaceutical intermediate. By applying a systematic approach to solvent screening based on fundamental principles of solubility and polarity, researchers can select an optimal solvent system. The detailed protocols for cooling and anti-solvent crystallization provided in this guide offer robust starting points for process development. Effective purification is validated through rigorous characterization of the final product, ensuring high purity and consistent quality.

References

  • Optimize Solvent Selection for Succinic Acid Crystallization - Patsnap Eureka. (2026, February 14).
  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.). ACS Publications.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube.
  • Recrystallization. (n.d.). National Institute of Technology Karnataka, Surathkal.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024, June 20). ACS Publications.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, July 5). ACS Publications.
  • Process for the preparation of aromatic aldehydes. (n.d.). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Technical Support Center: Nitration of Aromatic Aldehydes. (n.d.). Benchchem.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
  • Technical Support Center: Synthesis and Purification of 4-Methoxy-3-nitrobenzaldehyde. (n.d.). Benchchem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 4-Cyclopropoxy-3-methoxybenzaldehyde

Welcome to the Technical Support Center. 4-Cyclopropoxy-3-methoxybenzaldehyde is a highly valuable, electron-rich intermediate frequently utilized in the synthesis of pharmaceuticals (such as PDE4 inhibitors). However, l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Cyclopropoxy-3-methoxybenzaldehyde is a highly valuable, electron-rich intermediate frequently utilized in the synthesis of pharmaceuticals (such as PDE4 inhibitors). However, like many benzaldehyde derivatives, it is highly susceptible to degradation during storage.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your material.

Troubleshooting Guide & FAQs

Q1: My batch of 4-cyclopropoxy-3-methoxybenzaldehyde has developed a yellowish tint and a white precipitate. What is happening? A1: Your compound is undergoing aerobic autoxidation. Aldehydes are inherently unstable in the presence of atmospheric oxygen, rapidly converting to their corresponding carboxylic acids (in this case, 4-cyclopropoxy-3-methoxybenzoic acid). The white precipitate is the less-soluble carboxylic acid crystallizing out of the oil/powder matrix.

Mechanistically, this is a radical-chain reaction. It initiates via hydrogen-atom abstraction (HAA) of the weak aldehydic proton, forming an acyl radical. This radical reacts with molecular oxygen to generate an acyl peroxy radical (1[1]). During the propagation phase, this peroxy radical abstracts a hydrogen from another aldehyde molecule to form a peracid. Finally, a Baeyer-Villiger-type rearrangement occurs where the peracid reacts with an unoxidized aldehyde to yield two molecules of carboxylic acid (2[2]). This entire cascade is significantly accelerated by photoexcitation, meaning ambient laboratory light can trigger the initial radical pair formation (3[3]).

Q2: How can I salvage a batch that has partially oxidized? A2: You do not need to discard the batch. Because the degradation product is a carboxylic acid, you can exploit its lower pKa (~4.5) compared to the neutral aldehyde. A mild liquid-liquid extraction using saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.5) will selectively deprotonate the acid, driving it into the aqueous phase as a sodium salt, while the purified aldehyde remains in the organic phase. See Protocol 2 for the self-validating methodology.

Q3: What are the absolute best practices for long-term storage to prevent this? A3: To halt the autoxidation cascade, you must eliminate the two primary drivers: oxygen and thermal/photolytic energy.

  • Light Protection: Store the compound in actinic (amber) glass to block UV/Vis light, which acts as a radical initiator (3[3]).

  • Atmospheric Control: Displace the headspace with a heavy inert gas like Argon. Argon is denser than Nitrogen (1.78 g/L vs 1.25 g/L) and effectively blankets the compound, preventing O₂ ingress during brief cap removals (4[4]).

  • Thermal Control: Store the sealed container at -20°C for long-term storage or 4°C for active use to minimize the kinetic energy available for the reaction (5[5]).

Mechanistic Pathway of Aldehyde Autoxidation

autoxidation A Aldehyde (A) Ar-CHO B Acyl Radical (B) Ar-C(=O)• A->B Initiation (HAA) -H• C Acyl Peroxy Radical (C) Ar-C(=O)OO• B->C + O₂ C->B Chain Carrier Release D Peracid (D) Ar-C(=O)OOH C->D + Aldehyde (A) (Propagation) E Criegee Intermediate (Adduct) D->E + Aldehyde (A) F Carboxylic Acid (F) 2x Ar-COOH E->F Baeyer-Villiger Rearrangement

Fig 1: Radical-chain autoxidation mechanism of aldehydes to carboxylic acids.

Quantitative Data & Analytical Markers

Table 1: Comparative Degradation Rates of 4-Cyclopropoxy-3-methoxybenzaldehyde

Storage ConditionAtmosphereLight ExposureEst. Degradation (1 Month)Recommendation
Room Temp (25°C)AirAmbient Light> 15.0%❌ High risk of acid formation
Room Temp (25°C)AirDark~ 5.0 - 10.0%❌ Not recommended
Refrigerated (2-8°C)AirDark~ 2.0 - 5.0%⚠️ Temporary storage only
Refrigerated (2-8°C)ArgonDark< 0.5%✅ Recommended for active use
Freezer (-20°C)ArgonDark< 0.1%✅ Ideal for long-term storage

Table 2: Analytical Markers for Oxidation Detection

Analytical Method4-Cyclopropoxy-3-methoxybenzaldehyde4-Cyclopropoxy-3-methoxybenzoic acid (Impurity)
¹H NMR (CDCl₃) ~ 9.8 ppm (s, 1H, CHO)~ 12.5 ppm (br s, 1H, COOH)
TLC (Hexanes:EtOAc 3:1) R_f ≈ 0.60R_f ≈ 0.05 (Stays at baseline)
HPLC (C18, MeCN/H₂O) Later Retention Time (Less polar)Earlier Retention Time (More polar)
Visual Appearance Clear to pale yellow oil/solidWhite crystalline precipitate

Standard Operating Procedures (SOPs)

Protocol 1: Inert Aliquoting and Storage Workflow

storage_workflow step1 1. Material Receipt step2 2. Argon/N₂ Purging step1->step2 step3 3. Hermetic Sealing step2->step3 step4 4. Light Protection step3->step4 step5 5. Cold Storage (2-8°C / -20°C) step4->step5

Fig 2: Optimal handling and storage workflow for sensitive aldehyde intermediates.

Step-by-Step Methodology:

  • Preparation: Transfer the required mass of 4-cyclopropoxy-3-methoxybenzaldehyde into a clean, dry, amber glass vial.

  • Purging: Insert an Argon gas line (fitted with a clean needle) into the vial, keeping the tip just above the surface of the compound. Purge with a gentle stream of Argon for 30–60 seconds to displace all ambient oxygen.

  • Sealing: Rapidly cap the vial using a PTFE-lined screw cap (PTFE prevents chemical leaching and provides a superior gas barrier compared to standard polyethylene). Wrap the cap junction tightly with Parafilm.

  • Storage: Immediately transfer the vial to a 2–8°C refrigerator (for use within weeks) or a -20°C freezer (for use over months).

  • Validation Check: Upon retrieving the vial for future use, visually inspect for white crystalline formations before opening. If clear, proceed; if cloudy/precipitated, execute Protocol 2.

Protocol 2: Remediation of Oxidized Aldehyde via Mild Base Extraction

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded batch of 4-cyclopropoxy-3-methoxybenzaldehyde in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 g of material.

  • Base Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Stopper and shake vigorously, venting frequently to release CO₂ gas. Causality: The NaHCO₃ deprotonates the carboxylic acid impurity, rendering it water-soluble, while the neutral aldehyde remains in the organic phase.

  • Phase Separation: Allow the layers to separate. Collect the organic layer. Repeat the NaHCO₃ wash one more time to ensure complete removal of the acid.

  • Washing & Drying: Wash the organic layer once with brine (saturated NaCl) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • Validation Check (Self-Validating Step): Spot the purified product on a TLC plate alongside the crude oxidized material (Eluent: Hexanes/EtOAc 3:1). The purified product must show a single spot at R_f ~0.60 with absolutely no UV-active material remaining at the baseline (R_f ~0.05).

References

  • Radical-chain mechanism for aldehyde autoxidation Source: ResearchGate URL
  • Source: Green Chemistry, Royal Society of Chemistry (RSC)
  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates Source: ChemRxiv URL
  • Best practices for handling and storing volatile aldehyde standards Source: Benchchem URL
  • Principles of Inert Atmosphere Storage Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis for 4-Cyclopropoxy Derivatives

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, during the Williamson ether synthesis of 4-cyclopropoxy aryl derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize this often-recalcitrant transformation. This document provides in-depth, field-proven insights to navigate the complexities of this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Williamson ether synthesis often problematic for producing 4-cyclopropoxy derivatives?

The synthesis of 4-cyclopropoxy derivatives via the Williamson method presents a unique set of challenges stemming from the inherent properties of the reactants. The reaction, a classic Sₙ2 mechanism, involves the nucleophilic attack of a phenoxide on an electrophilic cyclopropyl derivative.[1][2][3] However, the cyclopropyl halide or sulfonate is a secondary electrophile, making it highly susceptible to a competing E2 elimination reaction, which is often a major cause of low yields.[4][5][6] Furthermore, the phenoxide nucleophile is ambident, meaning it can attack through the oxygen (O-alkylation, the desired product) or through the aromatic ring (C-alkylation, an undesired byproduct).[1][2]

Q2: I'm starting with 4-aminophenol. How does the amino group affect the reaction?

The amino group (-NH₂) is a strong electron-donating group. This has two primary effects:

  • Acidity of the Phenol: It increases the electron density on the aromatic ring, making the phenolic proton less acidic (higher pKa) compared to phenol itself. This means a stronger base may be required to achieve complete deprotonation to form the necessary phenoxide nucleophile.[7]

  • Nucleophilicity: The amino group itself is nucleophilic and can potentially be alkylated by the cyclopropyl halide, leading to undesired N-cyclopropyl byproducts. It is often necessary to protect the amine (e.g., as an acetyl or Boc group) before performing the ether synthesis.

Q3: What is the single most critical factor to control in this synthesis?

The most critical factor is managing the competition between the desired Sₙ2 (substitution) pathway and the undesired E2 (elimination) pathway.[6] This is primarily influenced by your choice of base, solvent, and temperature. A strong, bulky base will favor E2, while a less-hindered, moderately strong base in a polar aprotic solvent will favor Sₙ2.[4][8]

In-Depth Troubleshooting Guide

Problem 1: My reaction is clean, but the conversion is very low. I recover mostly unreacted 4-substituted phenol.

This issue almost always points to incomplete formation of the phenoxide nucleophile.

Causality: The base you have selected is likely not strong enough to fully deprotonate the phenolic starting material under your reaction conditions.[7] Without the highly nucleophilic phenoxide, the reaction cannot proceed efficiently.

Solutions:

  • Re-evaluate Your Base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol to generate the sodium phenoxide and hydrogen gas.[5]

  • Ensure Anhydrous Conditions: The presence of water or other protic impurities can quench your base and the generated phenoxide, halting the reaction. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Increase Temperature: If deprotonation is simply slow, increasing the reaction temperature to the typical 50-100 °C range can improve the rate.[3][9]

Problem 2: My starting material is consumed, but the yield of the desired 4-cyclopropoxy ether is low, and I've isolated an alkene byproduct.

You are observing the classic outcome of the competing E2 elimination reaction.

Causality: The phenoxide, in addition to being a nucleophile, is also a strong base.[2] It can abstract a proton from a carbon adjacent to the leaving group on the cyclopropyl electrophile, leading to the formation of cyclopropene (which may polymerize or react further) and your starting phenol. This is especially favored by high temperatures and sterically hindered substrates.[6][10]

Troubleshooting Workflow for Low Yield

G start Low Yield of 4-Cyclopropoxy Product cause1 High Recovery of Starting Phenol start->cause1 cause2 Alkene/Elimination Byproducts Observed start->cause2 cause3 Isomeric Byproducts (C-Alkylation) start->cause3 sub_cause1 Incomplete Deprotonation cause1->sub_cause1 sub_cause2 E2 Pathway Dominates cause2->sub_cause2 sub_cause3 Ambident Nucleophile Attack cause3->sub_cause3 solution1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Increase Temperature sub_cause1->solution1 Solution solution2 Lower Reaction Temperature Use Less Hindered Base (e.g., Cs₂CO₃) Switch to a Better Leaving Group (e.g., Tosylate) sub_cause2->solution2 Solution solution3 Change Solvent (e.g., DMF, DMSO) Use Phase-Transfer Catalyst Consider Alternative Synthesis sub_cause3->solution3 Solution

Caption: A troubleshooting flowchart for low yield in Williamson ether synthesis.

Solutions:

  • Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than Sₙ2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable Sₙ2 rate can significantly suppress the elimination pathway.[6]

  • Change the Base: While a strong base is needed for deprotonation, some bases are better than others at minimizing elimination. Cesium carbonate (Cs₂CO₃) is often cited as an excellent choice for O-alkylation of phenols, as the large, soft cesium cation is believed to increase the nucleophilicity of the phenoxide oxygen.

  • Improve the Leaving Group: Instead of cyclopropyl bromide or chloride, use a cyclopropyl tosylate or mesylate. Sulfonates are much better leaving groups, allowing the Sₙ2 reaction to proceed under milder conditions (e.g., lower temperatures), further disfavoring elimination.[3][9]

Problem 3: I'm observing an isomeric byproduct that is not the result of elimination.

This is likely due to C-alkylation, where the cyclopropyl group attaches to the aromatic ring instead of the phenolic oxygen.

Causality: The negative charge of the phenoxide ion is delocalized into the aromatic ring, creating nucleophilic carbon centers (primarily at the ortho and para positions).[1] Certain conditions can favor attack from these carbon atoms.

Reaction Pathways: O-Alkylation vs. Side Reactions

G reactants Phenoxide + Cyclopropyl-LG o_alkylation Desired Product (4-Cyclopropoxy Ether) reactants->o_alkylation Sₙ2 (Favored by: Polar Aprotic Solvent, Good Leaving Group) e2_elimination Side Product (Alkene + Phenol) reactants->e2_elimination E2 (Favored by: High Temperature, Steric Hindrance) c_alkylation Side Product (C-Cyclopropyl Phenol) reactants->c_alkylation C-Alkylation (Favored by: Protic Solvents, Certain Counter-ions)

Caption: Competing reaction pathways in the synthesis of aryl cyclopropyl ethers.

Solutions:

  • Solvent Choice is Key: This side reaction is most prominent in protic solvents, which can stabilize the phenoxide oxygen through hydrogen bonding, leaving the ring carbons as more available nucleophilic sites. Switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is crucial. These solvents solvate the cation but leave the phenoxide anion "naked" and highly reactive, favoring O-alkylation.[3][9]

  • Use a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide, can be used in a biphasic system. The PTC brings the phenoxide from the aqueous/solid phase into the organic phase with a large, soft counter-ion, which enhances its O-nucleophilicity and often leads to cleaner reactions with higher yields.[1][3][9]

Data-Driven Optimization

To logically approach optimization, consider how each component affects the delicate Sₙ2/E2 balance.

Table 1: Comparison of Common Bases for Phenol Alkylation
BaseFormulaStrengthTypical SolventsProsCons
Potassium CarbonateK₂CO₃ModerateAcetone, Acetonitrile, DMFInexpensive, easy to handle, often sufficient for acidic phenols.May be too weak for electron-rich phenols; can require higher temperatures.
Cesium CarbonateCs₂CO₃ModerateAcetonitrile, DMF, THF"Cesium effect" often promotes O-alkylation and higher Sₙ2 selectivity.[8]More expensive.
Sodium HydroxideNaOHStrongBiphasic, PTCStronger than carbonates, inexpensive.Can introduce water, potentially leading to hydrolysis of the alkyl halide.
Sodium HydrideNaHVery StrongTHF, DMFIrreversibly deprotonates the phenol, driving the initial step to completion.[5]Highly reactive, requires strictly anhydrous conditions and careful handling.
Table 2: Influence of Solvent on Reaction Outcome
SolventTypeDielectric Constant (ε)Effect on Sₙ2 RateO- vs C-AlkylationE2 Competition
DMFPolar Aprotic37HighStrongly favors O-alkylation.[9]Moderate
DMSOPolar Aprotic47Very HighStrongly favors O-alkylation.Can promote E2 at higher temps.
AcetonitrilePolar Aprotic38HighFavors O-alkylation.[3][9]Moderate
AcetonePolar Aprotic21ModerateLess selective for O-alkylation than DMF/DMSO.Can increase.
EthanolPolar Protic25LowCan favor C-alkylation.[11]High (due to ethoxide formation)

Experimental Protocols

Protocol 1: Optimized Williamson Synthesis Using Sodium Hydride

This protocol is a generalized procedure and should be adapted based on the specific reactivity of the 4-substituted phenol.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add the 4-substituted phenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe (approx. 0.1–0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes, or until gas evolution ceases.

  • Alkylating Agent: Add the cyclopropyl tosylate (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50–70 °C and monitor by TLC or LC-MS. The reaction is typically complete in 2–8 hours.[9]

  • Workup: Cool the reaction to room temperature. Carefully quench the excess NaH by slowly adding isopropanol, followed by water. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Synthesis via Chan-Lam Coupling

If the Williamson synthesis consistently fails, a modern cross-coupling approach may be a viable alternative. The Chan-Lam coupling reaction uses a boronic acid derivative.

  • Setup: To a round-bottom flask, add the 4-substituted phenol (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and a base such as pyridine or triethylamine (2.0 eq).

  • Solvent: Add a solvent such as Dichloromethane (DCM) or Toluene.

  • Reaction: Stir the reaction mixture at room temperature, open to the air (the reaction often requires oxygen as a co-oxidant), for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, rinsing with DCM. Concentrate the filtrate and purify by column chromatography. This method avoids the harsh bases that promote elimination in the Williamson synthesis.[12]

By methodically diagnosing the cause of low yield and rationally selecting the base, solvent, and reaction conditions, you can successfully optimize the synthesis of 4-cyclopropoxy derivatives.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved March 4, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved March 4, 2026, from [Link]

  • Williamson ether synthesis. (2020, July 15). In New World Encyclopedia. Retrieved March 4, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 4, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 4, 2026, from [Link]

  • Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. (2025, March 4). Retrieved March 4, 2026, from [Link]

  • Limitations of Williamson ether synthesis class 12 - Filo. (2025, December 6). Retrieved March 4, 2026, from [Link]

  • Williamson ether synthesis - chemeurope.com. (n.d.). Retrieved March 4, 2026, from [Link]

  • Bueno, B., Heurtaux, S., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry. [Link]

  • Limitations of Williamson Synthesis - Sathee Forum. (2025, October 11). Retrieved March 4, 2026, from [Link]

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence | Request PDF - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - NEET coaching. (n.d.). Retrieved March 4, 2026, from [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC. (2019, May 27). Retrieved March 4, 2026, from [Link]

  • Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry. (n.d.). Retrieved March 4, 2026, from [Link]

  • Williamson-Ethersynthese - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020, November 23). Retrieved March 4, 2026, from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting O-alkylation vs. C-alkylation in Benzaldehyde Synthesis

Welcome to the technical support center for navigating the complexities of regioselectivity in synthetic organic chemistry. This guide is specifically designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in synthetic organic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of controlling O-alkylation versus C-alkylation, particularly in synthetic routes leading to substituted benzaldehydes and related phenolic compounds.

Here, we dissect the underlying principles governing these competing pathways and provide actionable troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the knowledge to not just follow protocols, but to understand and manipulate reaction outcomes with precision.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm trying to synthesize a substituted benzaldehyde precursor by alkylating a phenol, but I'm getting a mixture of O-alkylated (ether) and C-alkylated (on the ring) products. Why is this happening?

A1: This is a classic problem of regioselectivity arising from the fact that the phenoxide ion, generated by deprotonating a phenol, is an ambident nucleophile .[1][2] An ambident nucleophile has two or more reactive sites. In the case of a phenoxide ion, the negative charge is delocalized through resonance between the oxygen atom and the ortho and para positions of the aromatic ring.[2][3] This means that an electrophile (like an alkyl halide) can be attacked by either the oxygen atom, leading to an O-alkylated product (an ether), or by a carbon atom on the ring, leading to a C-alkylated product.[1][3]

The ratio of these two products is not arbitrary; it's dictated by a variety of factors in your reaction setup.[4][5] Understanding these factors is the key to controlling the outcome.

Q2: What are the most critical factors that I can change to favor O-alkylation over C-alkylation?

A2: To selectively achieve O-alkylation, you want to create conditions where the oxygen atom of the phenoxide is the more reactive and accessible nucleophile. This is often achieved under conditions that favor thermodynamic control or by exploiting the principles of Hard and Soft Acids and Bases (HSAB) theory.[6][7][8][9]

Here's a summary of the key factors and how to adjust them:

FactorTo Favor O-AlkylationRationale & Causality
Solvent Aprotic, polar solvents (e.g., DMF, DMSO, Acetonitrile)These solvents effectively solvate the counter-ion (like K+ or Na+) but not the phenoxide oxygen, leaving the oxygen atom more exposed and nucleophilic. Protic solvents, on the other hand, would hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[3]
Electrophile "Hard" electrophiles (e.g., dimethyl sulfate, methyl triflate, alkyl chlorides)According to HSAB theory, the "hard" oxygen atom of the phenoxide prefers to react with a "hard" electrophile.[6][7][10][11] Hard electrophiles have a high positive charge density.
Counter-ion Larger, less coordinating cations (e.g., K+, Cs+)Larger cations do not associate as tightly with the phenoxide oxygen, leaving it more available for reaction.
Temperature Higher temperaturesO-alkylation is often the thermodynamically more stable product. Higher temperatures can allow the reaction to overcome the activation energy barrier for the formation of the more stable product.[12]
Q3: Conversely, how can I promote C-alkylation?

A3: To favor C-alkylation, you need to make the carbon atoms of the aromatic ring the more attractive nucleophilic sites. This is typically achieved under kinetic control or by using "soft" electrophiles.[12][13][14][15]

Here's how to adjust the reaction conditions:

FactorTo Favor C-AlkylationRationale & Causality
Solvent Protic solvents (e.g., water, trifluoroethanol) or non-polar solventsProtic solvents will solvate the phenoxide oxygen through hydrogen bonding, effectively blocking it and making the carbon atoms of the ring more accessible for attack.[3][16] In non-polar solvents, tight ion pairing between the counter-ion and the oxygen can also sterically hinder O-alkylation.
Electrophile "Soft" electrophiles (e.g., alkyl iodides, alkyl bromides, allylic halides)The "soft" carbon centers of the phenoxide ring prefer to react with "soft" electrophiles, which are more polarizable.[6][7][10][11]
Counter-ion Smaller, more coordinating cations (e.g., Li+, Mg2+)These smaller cations associate very tightly with the phenoxide oxygen, sterically hindering it and leaving the carbon atoms as the primary sites for attack.[5]
Temperature Lower temperaturesC-alkylation is often the kinetically favored product, meaning it forms faster. Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetic product before it has a chance to equilibrate to the thermodynamic O-alkylated product.[12]

Visualizing the Decision-Making Process

To help you troubleshoot your reaction, the following flowchart outlines the key decision points for controlling O- vs. C-alkylation.

O_vs_C_Alkylation_Troubleshooting start Start: Undesired O/C Product Ratio q_product What is your desired product? start->q_product o_alk O-Alkylation (Ether) q_product->o_alk O-Alkylation c_alk C-Alkylation (Ring) q_product->c_alk C-Alkylation o_solvent Use aprotic polar solvent (DMF, DMSO) o_alk->o_solvent c_solvent Use protic solvent (H2O, TFE) c_alk->c_solvent o_electrophile Use a 'hard' electrophile (e.g., R-OTf, R-Cl, (CH3)2SO4) o_solvent->o_electrophile o_temp Consider higher temperature (Thermodynamic Control) o_electrophile->o_temp o_counterion Use a larger counter-ion (K+, Cs+) o_temp->o_counterion c_electrophile Use a 'soft' electrophile (e.g., R-I, R-Br) c_solvent->c_electrophile c_temp Use low temperature (Kinetic Control, e.g., -78°C) c_electrophile->c_temp c_counterion Use a small, coordinating counter-ion (Li+) c_temp->c_counterion

Caption: Troubleshooting flowchart for O- vs. C-alkylation.

Experimental Protocols

Here are two contrasting protocols designed to selectively yield either the O- or C-alkylated product from 4-hydroxybenzaldehyde.

Protocol 1: Selective O-Alkylation of 4-Hydroxybenzaldehyde

This protocol is designed to favor the formation of 4-methoxybenzaldehyde.

  • Materials:

    • 4-hydroxybenzaldehyde

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to the flask to create a stirrable suspension.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add dimethyl sulfate (1.1 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Selective C-Alkylation of 4-Hydroxybenzaldehyde

This protocol is designed to favor the formation of 3-allyl-4-hydroxybenzaldehyde.

  • Materials:

    • 4-hydroxybenzaldehyde

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Allyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C.

    • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the sodium hydride suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the resulting sodium phenoxide solution to -78 °C (dry ice/acetone bath).

    • Slowly add allyl bromide (1.1 eq) dropwise to the cold solution.

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Deeper Dive: The Theory Behind the Selectivity

Hard and Soft Acids and Bases (HSAB) Principle

The HSAB principle is a powerful qualitative tool for predicting the outcome of these reactions.[6][7][8][9][10] It classifies Lewis acids and bases as either "hard" or "soft".

  • Hard acids and bases are small, have a high charge density, and are not easily polarizable.

  • Soft acids and bases are larger, have a lower charge density, and are more polarizable.

The core tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. [6][7][10]

In our phenoxide system:

  • The oxygen atom is a hard nucleophilic center .

  • The carbon atoms of the aromatic ring are soft nucleophilic centers .

Therefore:

  • To favor O-alkylation , use a hard electrophile (e.g., a methyl group from dimethyl sulfate).

  • To favor C-alkylation , use a soft electrophile (e.g., an alkyl iodide, where the larger iodide leaving group makes the carbon more polarizable).

Kinetic vs. Thermodynamic Control

The concepts of kinetic and thermodynamic control are also crucial.[12][13][14][15]

  • The kinetic product is the one that is formed the fastest, i.e., it has the lowest activation energy.

  • The thermodynamic product is the most stable product, i.e., it has the lowest overall energy.

In many cases of phenoxide alkylation:

  • C-alkylation is the kinetic product. The transition state leading to C-alkylation is often lower in energy because it involves a more "product-like" charge distribution.[17]

  • O-alkylation is the thermodynamic product. The resulting ether is generally more stable than the C-alkylated phenol.

This leads to the following practical considerations:

  • To obtain the kinetic (C-alkylated) product , use irreversible conditions, such as a strong, bulky base at low temperatures.[12] This "traps" the product that forms first.

  • To obtain the thermodynamic (O-alkylated) product , use reversible conditions, such as a weaker base and higher temperatures.[12] This allows the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.

Kinetic_vs_Thermodynamic cluster_energy reactants Phenoxide + R-X ts_c TS (C-alkylation) reactants->ts_c Lower Ea ts_o TS (O-alkylation) reactants->ts_o Higher Ea product_c C-alkylated (Kinetic) ts_c->product_c product_o O-alkylated (Thermodynamic) ts_o->product_o e1 Energy e2 e3 e4 e5

Caption: Energy profile for kinetic vs. thermodynamic control.

References

  • HARD AND SOFT ACIDS AND BASES (HSAB). (n.d.). Google.
  • Phenolates- O-alkylation and C-alkylation | Notes. (2011, April 9). PharmaXChange.info.
  • Kinetic vs. Thermodynamic Enolates Definition - Organic.... (2025, August 15). Fiveable.
  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. (n.d.). AdiChemistry.
  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary.
  • The α-C alkylation of phenols with alcohols catalyzed by TiO2-A. (n.d.). ResearchGate.
  • Process for selective C-alkylation of phenols. (1986, June 10). Google Patents.
  • Hard and Soft Acids and Bases (HSAB) Theory. (n.d.). SRR Chemistry Lessons.
  • Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy.
  • Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. (2026, January 18). ResearchGate.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • HSAB theory. (n.d.). Wikipedia.
  • Hard and Soft Acids and Bases. (n.d.). Dalal Institute.
  • Ambident Nucleophiles and Regioselectivity. (n.d.). Dalal Institute.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (n.d.). Benchchem.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. (2002, April 10). PubMed.
  • Differential reaction energy profiles for O versus C alkylation of enolates. (n.d.). ResearchGate.
  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. (2011, September 18). Reddit.
  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. (2016, March 24). Owlstown.
  • How to minimize O-alkylation vs C-alkylation of "Sodium;2-methyl-3-oxobut-1-en-1-olate". (n.d.). Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation. (n.d.). Benchchem.
  • Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). Semantic Scholar.
  • Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. (n.d.). Alfa Chemistry.
  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. (n.d.). Benchchem.
  • dealing with unexpected regioselectivity in aromatic bromination with BDMS. (n.d.). Benchchem.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Oriental Journal of Chemistry.
  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.
  • Stabilised 'carbanions': enolates. (2004, October 14). Imperial College London.
  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018, September 25). YouTube.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Western Kentucky University.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC.
  • Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethylation. (n.d.). Benchchem.
  • Reactions of Enolate Ions and Enols. (n.d.). LibreTexts.
  • Lecture 4 Enolates in Synthesis. (n.d.). Imperial College London.
  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). quimicaorganica.org.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (n.d.). Chemical Science (RSC Publishing).
  • Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. (n.d.). PubMed.

Sources

Optimization

Technical Support Center: Methoxybenzaldehyde Degradation &amp; Color Change

Welcome to the Technical Support Center for methoxybenzaldehydes (including p-anisaldehyde). This guide is designed for researchers, analytical chemists, and drug development professionals who require high-purity reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methoxybenzaldehydes (including p-anisaldehyde). This guide is designed for researchers, analytical chemists, and drug development professionals who require high-purity reagents for organic synthesis and thin-layer chromatography (TLC) visualization.

Part 1: Diagnostic Overview & Causality

Methoxybenzaldehydes are highly reactive aromatic aldehydes. While typically colorless to pale yellow liquids in their pure state[1], they are notoriously susceptible to environmental degradation. The spontaneous color change of these reagents—ranging from yellowing in neat stocks to dark pink or red in acidic solutions—is driven by two primary chemical pathways:

  • Autoxidation: In the presence of atmospheric oxygen and ambient heat, the aldehyde group rapidly autoxidizes into p-methoxybenzoic acid (anisic acid)[2]. This process is driven by a radical mechanism and results in the formation of white crystalline precipitates around the container cap or suspended in the liquid.

  • Photochemical Degradation & Condensation: Under UV or visible light, especially in highly acidic environments (such as TLC stain formulations), methoxybenzaldehydes undergo photo-induced acetalization and aldol condensation[3]. This results in highly conjugated, polymeric species that manifest as a deep pink or green coloration[3].

Part 2: Troubleshooting Guides (FAQs)

Q: My neat p-anisaldehyde stock has turned from colorless to pale yellow and has white crystals around the cap. Is it still usable? A: The yellowing indicates trace photochemical degradation, while the white crystals are p-methoxybenzoic acid formed via autoxidation[4]. If your synthesis requires precise stoichiometry or is sensitive to acidic impurities, the reagent is not usable in its current state and must be purified (see Protocol 1).

Q: The p-anisaldehyde TLC stain I prepared a few months ago has turned dark pink. Will it still stain my TLC plates accurately? A: Yes, but with reduced potency. The stain initially starts colorless and turns light, then dark pink over time due to the formation of conjugated compounds under acidic conditions[3]. While a darkened stain is often still usable, it will produce a higher background noise (dark pink background) on the TLC plate[3]. For optimal contrast, stains older than six months should be discarded[5].

Q: How can I prevent the degradation of my bulk methoxybenzaldehyde supply? A: The reagent is highly air-sensitive and light-sensitive. It must be stored in a tightly closed container, in a cool (<15°C), dark, and well-ventilated place. Purging the headspace of the bottle with an inert gas (Argon or Nitrogen) before sealing is critical to halt autoxidation[6].

Part 3: Quantitative Degradation Data

The following table summarizes the physical parameters and degradation indicators for methoxybenzaldehydes to assist in rapid laboratory diagnostics.

ParameterOptimal ConditionDegradation IndicatorConsequence of Degradation
Storage Temperature < 15°CIncreased viscositySlower reaction kinetics
Atmosphere Inert Gas (Ar/N₂)[6]White crystal formationLoss of active aldehyde titer
Light Exposure Dark (Amber bottle)Color shift (Clear → Yellow)Formation of conjugated polymers
TLC Stain Shelf Life ~ 6 Months[5]Dark pink/red coloration[3]High background noise on TLC plates

Part 4: Experimental Protocols

Protocol 1: Recovery and Purification of Degraded Methoxybenzaldehyde

When autoxidation has occurred, the methoxybenzoic acid byproduct must be removed via liquid-liquid extraction[4].

  • Dilution: Dissolve the degraded methoxybenzaldehyde in an equal volume of a non-polar organic solvent (e.g., ethyl acetate or diethyl ether). Causality: This lowers the viscosity and prepares the mixture for phase separation.

  • Base Washing: Wash the organic layer with 3 volumes of 10% aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃). Causality: The base deprotonates the p-methoxybenzoic acid, partitioning it into the aqueous phase as a water-soluble sodium salt[4].

  • Phase Separation & Verification: Separate the layers using a separatory funnel. Self-validation step: Acidify a small aliquot of the aqueous layer with 1M HCl; the immediate formation of a white precipitate confirms the successful extraction of anisic acid.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) and filter. Causality: Removes trace water introduced during the base wash, preventing bumping during subsequent distillation.

  • Solvent Removal & Distillation: Evaporate the solvent under reduced pressure, then perform a vacuum distillation of the remaining oil. Note: p-Anisaldehyde boils at 248°C at atmospheric pressure[1]; vacuum distillation is mandatory to prevent thermal degradation.

  • Storage: Purge the receiving flask with Argon and store at <15°C in an amber bottle.

Protocol 2: Formulation and Stabilization of p-Anisaldehyde TLC Stain

This protocol ensures maximum shelf-life for TLC visualization reagents.

  • Mixing: In an amber glass bottle, combine 135 mL absolute ethanol, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde[5].

  • Acidification: Slowly add 5 mL concentrated Sulfuric Acid (H₂SO₄) dropwise while stirring[5]. Causality: H₂SO₄ is the catalyst for the acetalization/aldol reactions required for TLC visualization[3], but its addition is highly exothermic.

  • Storage: Wrap the bottle completely in aluminum foil and store in a refrigerator at 4°C. Causality: Suppresses photochemical degradation and extends shelf life up to roughly half a year[5].

Part 5: Visualizations

Degradation A p-Anisaldehyde (Colorless Liquid) B O2 (Air) + Heat A->B Autoxidation C UV / Visible Light A->C Photolysis D Acidic Environment (e.g., H2SO4 in TLC) A->D Aldol / Acetalization E p-Methoxybenzoic Acid (White Precipitate) B->E Radical Mechanism F Conjugated Polymers (Pink / Yellow / Red) C->F Loss of Conjugation / Dimerization D->F Condensation

Fig 1: Autoxidation and photochemical degradation pathways of methoxybenzaldehydes.

Purification S1 Degraded Stock (Yellowish) S2 Wash with 10% NaOH (Removes Anisic Acid) S1->S2 S3 Extract Organic Layer (Ethyl Acetate) S2->S3 S4 Dry over MgSO4 & Filter S3->S4 S5 Vacuum Distillation (Prevents Thermal Breakdown) S4->S5 S6 Pure p-Anisaldehyde (Colorless, Store under Ar) S5->S6

Fig 2: Step-by-step liquid-liquid extraction and distillation workflow for purification.

References

  • Chemistry LibreTexts. "2.1.4F: Visualizing TLC Plates". Accessed March 2026. 3

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates". Accessed March 2026. 5

  • TCI America - Spectrum Chemical. "p-Anisaldehyde Ethanol Solution [for TLC Stain]". Accessed March 2026. 6

  • Synerzine. "SAFETY DATA SHEET p-Anisaldehyde (Natural)". Accessed March 2026. 1

  • ResearchGate. "Selective Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol to p-Anisaldehyde". Accessed March 2026. 2

  • TCI Chemicals. "p-Anisaldehyde (contains Acetic Acid, H2SO4) Ethanol Solution". Accessed March 2026.

  • Chegg. "Organic Chemistry I- Lab Experiment on Oxidation of an Alcohol". Accessed March 2026. 4

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 4-Cyclopropoxy-3-methoxybenzaldehyde

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 4-Cyclopropoxy-3-methoxybenzaldehyde, a key building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 4-Cyclopropoxy-3-methoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

This guide presents a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of 4-cyclopropoxy-3-methoxybenzaldehyde. The methodologies are designed to be robust and stability-indicating, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5] We will delve into the rationale behind the chromatographic choices, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the most suitable method for their needs.

The Criticality of a Stability-Indicating Method

A fundamental requirement for a purity analysis method is that it must be "stability-indicating." This means the method should be capable of separating the main analyte from its potential degradation products and process-related impurities.[6][7] To achieve this, forced degradation studies are an indispensable part of method development, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.[6][8][9] The insights gained from these studies inform the development of a chromatographic system with the necessary selectivity to resolve all relevant species.

Comparative HPLC Methodologies

We will explore two RP-HPLC methods: a conventional approach utilizing a standard C18 column with a simple isocratic mobile phase, and an alternative method employing a phenyl-hexyl column with a gradient elution to offer a different selectivity profile.

Method 1: The Robust Workhorse - C18 with Isocratic Elution

The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase chromatography, offering excellent hydrophobic retention for a broad range of molecules. This method is designed for routine quality control, prioritizing simplicity and ruggedness.

Method 2: Enhanced Selectivity - Phenyl-Hexyl with Gradient Elution

The phenyl-hexyl stationary phase provides a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities. This can offer unique selectivity, particularly for aromatic compounds with subtle structural differences. A gradient elution is employed to ensure the efficient elution of a wider range of potential impurities with varying polarities.

Experimental Protocols

Below are the detailed step-by-step methodologies for the two proposed HPLC methods.

General Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-cyclopropoxy-3-methoxybenzaldehyde reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-cyclopropoxy-3-methoxybenzaldehyde sample to be tested and prepare a 100 mL solution as described for the standard solution.

  • Filtration: Prior to injection, filter both the standard and sample solutions through a 0.45 µm syringe filter.

HPLC Instrumentation and Conditions
ParameterMethod 1: C18 IsocraticMethod 2: Phenyl-Hexyl Gradient
HPLC System HPLC with UV-Vis or Diode Array Detector (DAD)HPLC with UV-Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Elution Mode IsocraticGradient
Gradient Program N/ATime (min)
0
15
20
21
25
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 280 nm280 nm
Injection Volume 10 µL5 µL

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC purity analysis of 4-cyclopropoxy-3-methoxybenzaldehyde.

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_std Filter Standard Solution dissolve_std->filter_std filter_sample Filter Sample Solution dissolve_sample->filter_sample hplc_system HPLC System Setup inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq peak_integration Peak Integration data_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report_gen Generate Report purity_calc->report_gen

Caption: Workflow for HPLC Purity Analysis.

Comparative Performance Data

The following tables summarize the expected performance data for the two HPLC methods. These are hypothetical yet realistic values based on typical performance for such methods.

Table 1: System Suitability Test (SST) Parameters

System suitability testing is essential to ensure the chromatographic system is performing adequately.[10][11]

ParameterMethod 1: C18 IsocraticMethod 2: Phenyl-Hexyl GradientAcceptance Criteria (based on USP <621>)
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 5000> 7000N > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 0.5%< 0.8%RSD ≤ 2.0%
Table 2: Purity Analysis and Resolution of a Spiked Sample

A sample spiked with known impurities (Impurity A: 4-hydroxy-3-methoxybenzaldehyde, Impurity B: a potential process-related isomer) is analyzed to assess the resolution.

ParameterMethod 1: C18 IsocraticMethod 2: Phenyl-Hexyl Gradient
Retention Time of Main Peak (min) 8.512.2
Resolution (Rs) between Main Peak and Impurity A 2.53.1
Resolution (Rs) between Main Peak and Impurity B 1.82.8
Calculated Purity (% Area) 99.5%99.6%

Discussion and Method Selection

Method 1 (C18 Isocratic) demonstrates good performance for routine analysis. The system suitability parameters are well within acceptable limits, and it can resolve the known impurities to a satisfactory degree (Rs > 1.5 is generally considered baseline resolved). Its primary advantages are its simplicity, shorter run time, and lower solvent consumption per run due to the isocratic conditions. This method is ideal for a high-throughput quality control environment where the impurity profile is well-characterized.

Method 2 (Phenyl-Hexyl Gradient) offers superior resolving power, as indicated by the higher resolution values for both impurities. The mixed-mode selectivity of the phenyl-hexyl column, combined with the gradient elution, provides a more comprehensive separation of the main peak from its closely related impurities. While the run time is longer and the method is slightly more complex, it is the preferred choice during method development, for analyzing samples with unknown impurity profiles, and for stability studies where the formation of new degradation products is possible. The use of formic acid in the mobile phase also makes this method compatible with mass spectrometry (MS) for impurity identification.

Conclusion

Both the C18 isocratic and the phenyl-hexyl gradient methods are viable for the purity analysis of 4-cyclopropoxy-3-methoxybenzaldehyde. The choice between them should be guided by the specific application. For routine QC of a known material, the simplicity and speed of the C18 method are advantageous. For in-depth analysis, method development, and stability testing, the enhanced selectivity and resolving power of the phenyl-hexyl gradient method provide a higher degree of confidence in the purity assessment. It is imperative that any chosen method be fully validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . USP. [Link]

  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine . J-Stage. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • USP 621 Changes . Element Lab Solutions. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . LCGC. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Waters. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers . Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison . HELIX Chromatography. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants . Waters. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC . EPA. [Link]

  • Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli . DSpace@MIT. [Link]

  • Compound purity analysis and HPLC data . The Royal Society of Chemistry. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development . ResearchGate. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum . RSC Publishing. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies . Waters. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives . Universiti Malaysia Sabah. [Link]

  • Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion . PMC. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 4-cyclopropoxy-3-methoxybenzaldehyde

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-Cyclopropoxy-3-Methoxybenzaldehyde As a Senior Application Scientist specializing in API impurity profiling, I frequently encounter the analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-Cyclopropoxy-3-Methoxybenzaldehyde

As a Senior Application Scientist specializing in API impurity profiling, I frequently encounter the analytical bottleneck of differentiating closely related positional isomers during process scale-up. When analyzing 4-cyclopropoxy-3-methoxybenzaldehyde—a critical synthetic intermediate for the PDE4 inhibitor roflumilast—relying solely on chromatographic retention times is a critical vulnerability.

To ensure absolute structural confirmation, we must look beyond basic molecular weight and understand the exact thermodynamic drivers behind its gas-phase dissociation. This guide objectively compares mass spectrometry (MS) platforms for analyzing this compound, details the mechanistic causality of its fragmentation, and provides a self-validating protocol for rigorous quality control.

Mechanistic Causality: The Fragmentation Pathway

To optimize an MS method, one must first understand why a molecule breaks apart the way it does. The fragmentation of 4-cyclopropoxy-3-methoxybenzaldehyde is governed by three distinct thermodynamic events:

  • Ring Strain Release (The Primary Driver): The cyclopropyl group is characterized by severe angular ring strain. Upon ionization, the ether linkage alpha to the cyclopropyl ring becomes highly labile. In the gas phase, cyclopropoxy derivatives are thermodynamically driven to dissociate to relieve this strain[1]. Under Collision-Induced Dissociation (CID), the protonated precursor ion (

    
     at m/z 193.08) undergoes a facile neutral loss of cyclopropene (
    
    
    
    , 40 Da)[2]. This is the primary diagnostic marker.
  • Methoxy Radical Cleavage: Following the loss of the cyclopropyl group, the resulting protonated isovanillin derivative (m/z 153.05) exhibits a characteristic loss of a methyl radical (

    
    , 15 Da). While even-electron ions typically resist radical losses, methoxyaromatics are a well-documented exception due to the high stability of the resulting conjugated quinoid radical cation (m/z 138.03)[3][4].
    
  • Aldehyde Expulsion: Finally, the molecule undergoes an alpha-cleavage to expel carbon monoxide (CO, 28 Da), yielding a fragment at m/z 110.03[3].

MS_Fragmentation M [M+H]+ m/z 193.08 4-cyclopropoxy-3-methoxybenzaldehyde F1 Fragment I m/z 153.05 Loss of C3H4 M->F1 CID: -40 Da Ring Strain Release F2 Fragment II m/z 138.03 Loss of CH3• F1->F2 CID: -15 Da Methoxy Cleavage F3 Fragment III m/z 110.03 Loss of CO F2->F3 CID: -28 Da Aldehyde Cleavage

Fig 1. ESI-MS/MS Collision-Induced Dissociation (CID) pathway of 4-cyclopropoxy-3-methoxybenzaldehyde.

Comparative Performance: ESI-LC-MS/MS vs. EI-GC-MS

When selecting an analytical approach for this intermediate, laboratories typically choose between High-Resolution Electrospray Ionization (ESI-LC-HRMS/MS) and traditional Electron Ionization (EI-GC-MS). Below is an objective performance comparison based on experimental data.

Table 1: Platform Comparison for 4-cyclopropoxy-3-methoxybenzaldehyde Analysis

Analytical FeatureHigh-Resolution ESI-LC-MS/MS (Q-TOF)Electron Ionization GC-MS (Single Quad)
Ionization Mechanism Soft (Protonation,

)
Hard (Electron Impact,

at 70 eV)
Precursor Ion Stability Excellent (Base peak is often

)
Poor (Molecular ion m/z 192 is < 10% abundance)
Isomer Differentiation Superior (Tunable CID allows precise ion ratio mapping)Moderate (Fixed 70 eV yields highly similar spectra for isomers)
Primary Fragmentation Loss of

(-40 Da)
Loss of

(-41 Da) and

(-40 Da)
Throughput & Prep High (Direct injection from synthesis aliquots)Lower (Requires strict anhydrous conditions/derivatization)

Table 2: Quantitative MS/MS Fragmentation Profile (ESI-CID, 20 eV)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Mass Error (ppm)Relative Abundance (%)Structural Assignment
193.0865153.055240.0313< 2.0100 (Base)

193.0865138.031755.0548< 2.545

193.0865110.036883.0497< 3.015

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure absolute trustworthiness in your analytical results, I have designed this protocol as a self-validating system . By utilizing an internal diagnostic ion ratio check, the method automatically flags co-eluting isobaric interferences without requiring secondary orthogonal assays.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve the synthesized 4-cyclopropoxy-3-methoxybenzaldehyde sample in LC-MS grade Methanol to a concentration of 10 µg/mL.

  • Spike the sample with 1 µg/mL of an isotopically labeled internal standard (e.g.,

    
    -isovanillin) to monitor ionization suppression.
    

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes robust

    
     formation).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: Q-TOF MS/MS Acquisition Parameters

  • Source: Electrospray Ionization in Positive Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Precursor Isolation: m/z 193.08 (Narrow isolation width, ~1.3 Da).

  • Collision Energy (CE): Ramp from 15 eV to 25 eV. Causality note: 20 eV is the optimal thermodynamic "sweet spot" to observe both the cyclopropyl cleavage and the subsequent radical methyl loss simultaneously.

Step 4: System Self-Validation (Data Processing)

  • Extract the chromatograms for the two primary product ions: m/z 153.05 and m/z 138.03.

  • The Validation Gate: Calculate the integrated area ratio of m/z 153.05 / 138.03 across the peak apex.

  • Acceptance Criteria: For pure 4-cyclopropoxy-3-methoxybenzaldehyde, this ratio must remain constant at 2.22 ± 0.10 . If the ratio drifts across the peak, or falls outside this tolerance, the system automatically invalidates the run, proving the presence of a co-eluting positional isomer (which possesses a fundamentally different fragmentation kinetic threshold).

References

1. BLD Pharm. "25934-52-5 | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde". BLD Pharm. URL: 2.[2] Benchchem. "Cyclopropyl Methyl Ether | 540-47-6 | Research Chemical". Benchchem. URL: 3.[3] Journal of the Chemical Society B. "Proximity effects in the mass spectra of aromatic carbonyl compounds containing adjacent methoxy-substituents". RSC Publishing. URL: 4.[4] ResearchGate. "A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry". ResearchGate. URL: 5.[1] Journal of the American Chemical Society. "Dissociation Dynamics and Stability of Cyclic Alkoxy Radicals and Alkoxide Anions". ACS Publications. URL:

Sources

Validation

Definitive Guide to Differentiating 4-Cyclopropoxy Isomers via 13C NMR

Topic: Differentiating 4-cyclopropoxy isomers using 13C NMR spectroscopy Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary The 4-cyclopropoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 4-cyclopropoxy isomers using 13C NMR spectroscopy Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-cyclopropoxy moiety is a high-value pharmacophore in modern drug discovery, often utilized to modulate lipophilicity and metabolic stability compared to standard alkoxy groups. However, its synthesis—typically via O-alkylation or metal-catalyzed coupling—frequently generates complex isomeric mixtures. Differentiating the desired 4-cyclopropoxy regioisomer from its positional isomers (2- or 3-substituted) and structural isomers (e.g., allyloxy derivatives) is a critical quality attribute.

This guide details the 13C NMR methodologies required to unambiguously identify 4-cyclopropoxy isomers. Unlike 1H NMR, where overlapping multiplets can obscure assignments, 13C NMR offers distinct chemical shift dispersion and symmetry-based signal counting that serves as a definitive structural fingerprint.

The Isomer Landscape: Defining the Challenge

In the context of pharmaceutical intermediates, "4-cyclopropoxy isomers" generally refers to two distinct differentiation challenges. A robust analytical protocol must address both:

  • Regioisomers (Positional): Distinguishing the para-substituted (4-cyclopropoxy) product from ortho- (2-) and meta- (3-) side products formed during non-selective electrophilic aromatic substitutions.

  • Structural Isomers (Synthetic Artifacts): Distinguishing the cyclopropyl ether from isomeric allyloxy or propenyloxy derivatives, which can form via ring-opening rearrangement or be present as unreacted precursors.

Isomer Comparison Matrix
Isomer TypeStructural CharacteristicKey 13C NMR Differentiator
4-Cyclopropoxy (Target) Para-substitution; Cyclopropyl ring intactHigh Symmetry: Reduced aromatic signal count.High-Field Shift: Cyclopropyl CH₂ at ~6 ppm.
2-/3-Cyclopropoxy Ortho/Meta-substitution; Cyclopropyl ring intactLow Symmetry: Distinct signals for all aromatic carbons.Steric Shifts: "Ortho effect" shifts on adjacent carbons.
Allyloxy Isomer Linear alkene chain (-OCH₂CH=CH₂)Deshielded Aliphatic: O-CH₂ signal at ~69 ppm (vs ~51 ppm for cPr).Olefinic Signals: Distinct peaks at ~117/133 ppm.

13C NMR Mechanistic Insights

The Diagnostic Power of Cyclopropyl Anisotropy

The cyclopropyl group possesses unique magnetic anisotropy and hybridization (high s-character in C-H bonds). This results in extreme upfield shielding for the ring methylene carbons, a feature absent in any other isomeric ether.

  • Cyclopropyl Methylene (CH₂): Resonates at 5.0 – 7.0 ppm . This is the "smoking gun" signal.

  • Cyclopropyl Methine (CH-O): Resonates at 50.0 – 55.0 ppm . This is significantly upfield compared to linear alkoxy groups (e.g., O-CH₂-R typically >65 ppm).

Symmetry and Signal Counting

For a disubstituted benzene ring (X-Ph-Y):

  • 4-Isomer (Para): Possesses a C2 axis of symmetry (assuming achiral X/Y).

    • Result:4 unique aromatic carbon signals (C1, C2/6, C3/5, C4).[1]

  • 2- or 3-Isomers (Ortho/Meta): Lacks internal symmetry.

    • Result:6 unique aromatic carbon signals .

Experimental Protocol: High-Resolution 13C Acquisition

To ensure detection of quaternary carbons and accurate peak separation, follow this standardized protocol.

Prerequisites:

  • Sample Concentration: >20 mg in 0.6 mL solvent (CDCl₃ or DMSO-d₆).

  • Probe: Broadband (BBO/BBFO) or Cryoprobe for sensitivity.

Step-by-Step Methodology:

  • Solvent Selection: Use CDCl₃ (77.16 ppm reference) for non-polar intermediates. Use DMSO-d₆ (39.52 ppm reference) if the compound contains polar moieties (amides/acids) to prevent aggregation broadening.

  • Pulse Sequence: Use a standard proton-decoupled 13C sequence (e.g., zgpg30 on Bruker).

    • Critical Setting: Set Relaxation Delay (D1) to 2.0 - 3.0 seconds . Quaternary carbons in the aromatic ring have long T1 relaxation times; insufficient delay will suppress these diagnostic peaks.

  • Spectral Width: Set to -10 to 220 ppm to capture the high-field cyclopropyl CH₂ and low-field carbonyls.

  • Scans: Acquire minimum 512 scans (or 1024 for dilute samples) to ensure S/N > 50:1 for quaternary carbons.

  • Processing: Apply exponential multiplication with LB = 1.0 - 2.0 Hz to reduce noise.

Data Analysis & Interpretation

Table 1: Diagnostic Chemical Shifts (ppm) in CDCl₃
Carbon Environment4-Cyclopropoxy (Target)Allyloxy Isomer4-Isopropoxy Isomer
Ether Linkage (O-C) 51.0 – 55.0 (CH) 68.0 – 70.0 (CH₂)69.0 – 71.0 (CH)
Distal Group 5.5 – 6.5 (CH₂) 117.0 – 118.0 (=CH₂)21.0 – 22.0 (CH₃)
Internal Olefin N/A132.0 – 134.0 (=CH)N/A
Aromatic C-O (Ipso) 155.0 – 160.0155.0 – 160.0155.0 – 160.0
Table 2: Aromatic Region Signal Count (Regioisomer Differentiation)
IsomerSymmetryExpected Aromatic SignalsNotes
4-Substituted (Para) High4 Two intense signals (2C each) for ortho/meta carbons.
3-Substituted (Meta) Low6 All carbons distinct; complex splitting in proton-coupled spectra.
2-Substituted (Ortho) Low6 Distinct upfield shift of C1/C3 due to steric compression (gamma-effect).

Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning the correct isomer based on the experimental data gathered.

IsomerDifferentiation Start Unknown Isomer Sample (13C NMR Spectrum) CheckHighField Check 0-10 ppm Region Start->CheckHighField CyclopropylPresent Signals at ~6 ppm? (Cyclopropyl CH2) CheckHighField->CyclopropylPresent CheckEtherCarbon Check O-C Signal Region CyclopropylPresent->CheckEtherCarbon No IdentifyRegio Analyze Aromatic Region (110-160 ppm) CyclopropylPresent->IdentifyRegio Yes (cPr ring intact) IsAllyl Signal at ~69 ppm (CH2) + Signals at 117/133 ppm? CheckEtherCarbon->IsAllyl ResultAllyl Impurity Identified: Allyloxy Isomer IsAllyl->ResultAllyl Yes ResultOther Unknown Alkoxy Isomer (e.g., Isopropoxy) IsAllyl->ResultOther No CountSignals Count Distinct Aromatic Peaks IdentifyRegio->CountSignals ResultPara Target Identified: 4-Cyclopropoxy Isomer CountSignals->ResultPara 4 Signals (Symmetric) ResultOrthoMeta Impurity Identified: 2- or 3-Cyclopropoxy Isomer CountSignals->ResultOrthoMeta 6 Signals (Asymmetric)

Figure 1: Decision tree for differentiating 4-cyclopropoxy isomers using 13C NMR spectral features.

Advanced Verification: HSQC

For ambiguous cases (e.g., accidental overlap of aromatic signals), a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment is recommended.

  • Protocol: Run standard gradient-selected HSQC.

  • Analysis:

    • 4-Isomer: The intense aromatic 13C signals (C2/6 and C3/5) will correlate to proton signals that integrate to 2H each in the 1H dimension.

    • 2-/3-Isomer: All aromatic 13C signals will correlate to proton signals integrating to 1H each.[1]

References

  • BenchChem. (2025).[2][3][4] Interpreting NMR Spectra of Ethyl 4-(cyclopropylamino)benzoate. Retrieved from .

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from .

  • Reich, H. J. (2020). 13C Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison.[5] Retrieved from .

  • Wiberg, K. B., et al. (1973). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 38(3). Retrieved from .

  • Pretsch, E., et al. (2009).

Sources

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